Monolaurin
Description
RN given refers to cpd with unspecified monolaurin locant
Structure
3D Structure
Propriétés
IUPAC Name |
2,3-dihydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWANIATODDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041275 | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142-18-7, 27215-38-9, 67701-26-2 | |
| Record name | 1-Monolaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C12-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl laurate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C12-18 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerides, C12-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lauric acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monolaurin's Mechanism of Action Against Enveloped Viruses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Monolaurin, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant scientific interest for its broad-spectrum antimicrobial properties, particularly its potent virucidal activity against enveloped viruses. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its antiviral effects. It consolidates quantitative data from various studies, details common experimental protocols for evaluating its efficacy, and presents visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for research and development applications.
Core Mechanisms of Antiviral Action
This compound's primary antiviral activity is directed at viruses that possess a lipid envelope. Its efficacy against non-enveloped viruses is significantly lower or absent.[1] The mechanism is multifaceted, involving direct interaction with the viral envelope as well as interference with the viral replication cycle.[2][3]
Disruption of the Viral Lipid Envelope
The most well-documented mechanism is the physical disruption of the viral envelope.[4] this compound, being an amphipathic molecule, acts as a surfactant. It integrates into the lipid bilayer of the viral envelope, causing destabilization and increased fluidity.[5] This intercalation leads to the solubilization of lipids and phospholipids, ultimately resulting in the disintegration of the envelope and leakage of viral contents, rendering the virion non-infectious.[5][6][7][8] Electron microscopy studies have revealed this disruption of the viral envelope and loss of particle integrity.[1] Studies have demonstrated that this mechanism is effective across numerous enveloped viruses, where the loss of envelope integrity directly correlates with a loss of infectious titer.[7][9]
Caption: Primary mechanism of this compound via viral envelope disruption.
Inhibition of Viral Replication Cycle
Beyond direct virucidal action, this compound interferes with multiple stages of the viral replication cycle.
-
Prevention of Virus-Host Cell Interaction: this compound can prevent the binding of viral proteins to the host cell membrane.[2][3] For HIV-1, it has been shown to inhibit viral entry following CD4+ binding by preventing the virion from binding to its coreceptor.[1]
-
Inhibition of Viral Assembly and Maturation: Research suggests that this compound and its parent fatty acid, lauric acid, can interfere with the late stages of replication, specifically virus assembly and maturation.[3][5][10] This action inhibits the proper formation of new, infectious viral particles.
Caption: this compound's inhibitory effects on the viral replication cycle.
Modulation of Host Immune Response
This compound also exhibits immunomodulatory properties. It can regulate T-cell signaling and reduce the production of pro-inflammatory cytokines induced by viral infection, such as IL-6 and IL-8.[11] In studies with Seneca Valley Virus (SVV), this compound significantly reduced the release of inflammatory cytokines while promoting interferon-γ (IFN-γ), enhancing viral clearance.[12][13] This suggests that this compound not only acts directly on the virus but also helps to control the overactive immune response that can lead to pathology.[11]
Quantitative Data on Antiviral Activity
The virucidal and inhibitory effects of this compound have been quantified against a wide range of enveloped viruses. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Virucidal Efficacy of this compound
| Virus Family/Species | Concentration | Effect | Source(s) |
| 14 Human Enveloped Viruses (RNA & DNA) | 1% (in reaction mixture) | >99.9% reduction in infectivity | [8][9][14] |
| Human Immunodeficiency Virus (HIV-1) | 40 µg/mL | Effective inhibition of replication | [3] |
| Mumps Virus, Yellow Fever Virus, Zika Virus | 80 µg/mL | Effective inhibition of replication | [3] |
| Mumps Virus | IC50 ≈ 20 µM | 50% inhibitory concentration | [1] |
| Yellow Fever Virus | IC50 ≈ 20 µM | 50% inhibitory concentration | [1] |
| Zika Virus | IC50 ≈ 40 µM | 50% inhibitory concentration | [1] |
| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | N/A | Effective virucidal activity, especially at low pH | [3] |
| Influenza Virus | N/A | Good virucidal effects | [3] |
| Coronavirus (229E) | N/A | Inactivated 3.7 logarithmic dilutions of virus | [7][9] |
| SARS-CoV-2 | >0.45 µg/mL (serum) | Associated with a lower risk of infection | [15] |
| Seneca Valley Virus (SVV)* | N/A | Up to 80% inhibition of viral replication | [12][13] |
*Note: SVV is a non-enveloped virus, indicating this compound may have mechanisms of action beyond envelope disruption.[11]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Virus | Administration | Key Findings | Source(s) |
| Piglets | Seneca Valley Virus (SVV) | Oral | Reduced clinical symptoms, organ damage, and dose-dependent reduction in viral load in feces and blood. | [11][13] |
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the antiviral properties of this compound. Below are detailed protocols for common in vitro assays.
Virucidal Suspension Assay
This protocol determines the direct effect of this compound on viral infectivity.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to desired test concentrations in cell culture medium.
-
Prepare a high-titer virus stock of known concentration (e.g., Plaque Forming Units/mL or TCID50/mL).
-
-
Incubation:
-
Neutralization/Dilution:
-
Immediately following incubation, serially dilute the mixture in cold culture medium to reduce the concentration of this compound to sub-inhibitory levels, stopping its activity.
-
-
Quantification of Remaining Virus:
-
Inoculate susceptible host cells with the serial dilutions.
-
Perform a plaque assay or TCID50 assay to quantify the number of remaining infectious virus particles.
-
-
Data Analysis:
-
Compare the viral titer of the this compound-treated group to a vehicle control (virus mixed with solvent-containing medium).
-
Calculate the log reduction in viral titer to determine virucidal efficacy.
-
Caption: Experimental workflow for a standard virucidal suspension assay.
Cytotoxicity Assay (CCK-8 Method)
This protocol is essential to determine the non-toxic concentration range of this compound for use in cell-based assays.
-
Cell Seeding: Seed host cells (e.g., BHK-21 or Vero E6) in a 96-well plate and allow them to grow to a monolayer (typically 24 hours).[11][13]
-
Treatment: Discard the supernatant and add 100 µL/well of culture medium containing serial dilutions of this compound. Include cell-only and vehicle controls.
-
Incubation: Incubate the plate for the duration of the planned antiviral experiment (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[11]
-
Assay: Add CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control cells. The maximum non-toxic dose (MNTD) is typically defined as the concentration that results in >90% cell viability.[11]
Viral Replication Inhibition Assay
This protocol assesses this compound's ability to inhibit viral replication within host cells.
-
Cell Preparation: Seed host cells in a multi-well plate and grow to a monolayer.
-
Treatment and Infection:
-
Incubation: Incubate the plate for a full replication cycle (e.g., 24-72 hours).
-
Quantification: Harvest the cell supernatant or cell lysate. Quantify the viral titer (plaque assay) or viral genome copy number (RT-qPCR).
-
Analysis: Compare the viral yield in this compound-treated wells to untreated (infected) control wells to determine the percentage of inhibition.
Conclusion and Future Directions
This compound demonstrates potent antiviral activity against a broad range of enveloped viruses, primarily by disrupting the viral envelope and interfering with key stages of the replication cycle. Its ability to also modulate the host's immune response adds another dimension to its therapeutic potential. The quantitative data consistently show significant viral inactivation at achievable concentrations.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Clinical Trials: While in vitro data are robust, well-controlled human trials are necessary to establish clinical efficacy and safety for specific viral infections.[6]
-
Formulation Development: Optimizing delivery systems (e.g., topical, oral) to enhance bioavailability and target site concentration.
-
Synergistic Effects: Investigating combinations of this compound with other antiviral agents to enhance efficacy and combat drug resistance.
-
Mechanism Elucidation: Further molecular studies to precisely delineate the interactions with viral glycoproteins and host cell signaling pathways.
References
- 1. Glycerol Monolaurate, an Analogue to a Factor Secreted by Lactobacillus, Is Virucidal against Enveloped Viruses, Including HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]
- 5. cdn.websites.hibu.com [cdn.websites.hibu.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. This compound and RNA Enveloped Viruses: A Research Review — this compound and More [monolaurinandmore.com]
- 8. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Enveloped RNA and DNA Viruses — this compound and More [monolaurinandmore.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
- 14. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Potent Efficacy of Monolaurin Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of monolaurin, a monoglyceride derived from lauric acid, with a specific focus on its activity against Gram-positive bacteria. This compound has garnered significant attention within the scientific community for its broad-spectrum antimicrobial properties, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the current understanding of its mechanism of action.
Quantitative Antibacterial Spectrum of this compound
This compound exhibits potent inhibitory and bactericidal activity against a wide range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and other relevant quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates (MRSA) | 500 - 2000 | [1] |
| Staphylococcus aureus | ATCC strains | 12.5 | [2] |
| Staphylococcus aureus | Antibiotic-resistant isolates | 2 | [3] |
| Staphylococcus aureus | General | 128 | [4] |
| Listeria monocytogenes | Scott A | 10 - 20 | [5][6] |
| Listeria monocytogenes | General | 10 | [7] |
| Streptococcus mutans | General | 125 | [8] |
| Streptococcus spp. | Skin isolates | 20,000 (100% sensitivity) | [9][10] |
| Coagulase-negative Staphylococcus | Skin isolates | 20,000 (100% sensitivity) | [9][10] |
| Enterococcus faecalis | Vancomycin-resistant | Not specified, inhibits resistance induction | [4][11] |
| Bacillus subtilis | General | 30 | [2] |
Table 2: Anti-Biofilm Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Activity | Concentration (µg/mL) | Effect | Reference(s) |
| Staphylococcus aureus (MRSA) | Biofilm Inhibition (IC50) | 203.6 | 50% inhibition of biofilm formation | [1] |
| Staphylococcus aureus (MRSA) | Biofilm Eradication (IC50) | 379.3 | 50% eradication of preformed biofilms | [1] |
| Staphylococcus epidermidis | Biofilm Inhibition (MBIC80) | 1,953 | 80% inhibition of monospecies biofilm | [12] |
| Streptococcus mutans | Biofilm Inhibition | 24,000 | Inhibition of biofilm formation | [13] |
| Streptococcus mutans | Biofilm Inhibition | 95,000 - 190,000 | Significant inhibition of biofilm formation | [13] |
Mechanism of Action
The primary antibacterial mechanism of this compound against Gram-positive bacteria is the disruption of the cell membrane. Its amphipathic nature allows it to integrate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[14][15] This disruption can also interfere with critical cellular processes, such as signal transduction and energy production, that are associated with the cell membrane.[4][16]
Figure 1. Proposed mechanism of this compound's antibacterial action.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antibacterial properties of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2. Workflow for MIC determination by broth microdilution.
Protocol:
-
Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.
-
Plate Preparation: Serial two-fold dilutions of this compound are prepared directly in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Crystal Violet Assay for Biofilm Inhibition and Eradication
This assay is used to quantify biofilm formation and to assess the ability of an agent to inhibit its formation or eradicate a pre-existing biofilm.
References
- 1. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ableweb.org [ableweb.org]
- 12. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. caringsunshine.com [caringsunshine.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In-Vitro Immunomodulatory Effects of Monolaurin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monolaurin, a monoester formed from glycerol and lauric acid, is a bioactive lipid recognized for its broad-spectrum antimicrobial properties.[1][2] Beyond its direct action against pathogens, a growing body of in-vitro evidence demonstrates its potent immunomodulatory capabilities. This compound has been shown to influence key immune processes, including the proliferation and activation of T-cells and macrophages, the production of critical signaling molecules like cytokines, and the modulation of intracellular signaling pathways such as NF-κB.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's effects on the immune system in vitro, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and development in immunology and therapeutics.
Effects on Immune Cell Proliferation and Activation
This compound exerts a nuanced, dose-dependent control over immune cell populations, particularly T-lymphocytes.
-
T-Cell Proliferation: In-vitro studies report that this compound can stimulate T-cell proliferation, with an optimal concentration identified at 0.1 μg/mL.[1][3] Conversely, higher concentrations (> 5 μg/mL) have been shown to be inhibitory, controlling T-cell lymphocyte proliferation.[1][3] This suggests a regulatory role where this compound can enhance T-cell responses at low concentrations while preventing excessive proliferation at higher doses. This effect is specific to T-cell populations, as this compound does not inhibit lipopolysaccharide (LPS)-induced B-cell stimulation.[1]
-
Splenocyte Proliferation: this compound is also capable of enhancing the immune system by stimulating the proliferation of splenocytes, a mixed population of immune cells found in the spleen.[3][5]
-
Macrophage Activation: this compound has been observed to modulate macrophage activity. Studies using the RAW 264.7 murine macrophage cell line show that glycerol monolaurate (GML) can reduce LPS-induced activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory responses.[4]
Modulation of Cytokine Production
This compound significantly influences the cytokine profile, demonstrating an ability to control pro-inflammatory responses and modulate host-pathogen interactions. It has been shown to hamper the production of a range of pro-inflammatory cytokines, including IL-1α, IL-1β, IL-2, IL-6, IL-8, TNF-α, and IFN-γ.[6]
Quantitative Data on Cytokine Modulation
The following table summarizes the key quantitative findings from in-vitro studies on this compound's effect on cytokine production and other immune-related markers.
| Cell Type/Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | 62.5 µmol/L & 312.5 µmol/L | Reduced NF-κB activation | [4] |
| Human Oral Fibroblast & C. albicans Co-culture | C. albicans | 125 µM | Significant down-regulation of IL-1α and IL-1β gene expression | [7] |
| Seneca Valley Virus (SVV) Infected Piglets (In Vivo) | SVV | High Dose | Significantly decreased levels of IL-1β, IL-10, and TNF-α. Significantly increased IFN-γ. | [8] |
| IPEC-J2 cells | ETEC K88 | 200 µg/mL | Inhibited the increase of IL-1β, IL-6, and TNF-α mRNA expression | |
| Caco-2 cells | S. aureus | 100 µg/mL | Reduced IL-8 production |
Signaling Pathway Modulation
This compound's immunomodulatory effects are underpinned by its interaction with critical intracellular signaling pathways that govern immune cell function.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, activated by stimuli such as LPS.[9] this compound, specifically as GML, has been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages.[4][10] This inhibition prevents the translocation of NF-κB dimers (e.g., p65/p50) to the nucleus, thereby down-regulating the expression of pro-inflammatory genes, including various cytokines and chemokines.[9][11]
Caption: this compound inhibits the canonical NF-κB signaling pathway.
T-Cell Receptor (TCR) Signaling Pathway
This compound's proliferative effect on T-cells is mediated through the phospholipid inositol signal transduction pathway.[1][5] It has been reported to alter key components of the TCR signaling cascade, including Linker for Activation of T-cells (LAT), Phospholipase C-gamma (PLC-γ), and the formation of Protein Kinase B (AKT) groups downstream of PI3K activation.[1] This modulation ultimately influences T-cell activation, proliferation, and cytokine production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Development of an in vitro macrophage screening system on the immunomodulating effects of feed components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
Monolaurin: A Comprehensive Technical Guide on its Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolaurin, a monoglyceride derived from lauric acid, has garnered significant scientific interest for its multifaceted biological activities. This technical guide provides an in-depth analysis of this compound's potential as an immune system enhancer. It consolidates key quantitative data on its antimicrobial, antiviral, and immunomodulatory effects, details the experimental protocols used to ascertain these findings, and visualizes the proposed signaling pathways through which this compound exerts its influence on the immune system. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this compound.
Introduction
This compound, also known as glycerol monolaurate (GML), is a naturally occurring compound found in coconut oil and human breast milk.[1] It is the monoester formed from glycerol and lauric acid.[1] Recognized for its broad-spectrum antimicrobial properties, this compound has been extensively studied for its ability to combat various pathogens, including bacteria and enveloped viruses.[2][3] Beyond its direct antimicrobial actions, emerging evidence suggests that this compound possesses significant immunomodulatory capabilities, influencing T-cell function and cytokine production.[4] This guide synthesizes the current scientific understanding of this compound's interaction with the immune system, presenting quantitative data and detailed methodologies to support further research and development.
Antimicrobial and Antiviral Activity
This compound's primary mechanism against pathogens involves the disruption of their lipid-rich outer membranes.[5] This activity is particularly effective against gram-positive bacteria and enveloped viruses.[2][3]
Antibacterial and Antibiofilm Effects
This compound has demonstrated significant efficacy in inhibiting the growth of various pathogenic bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] It also shows promise in disrupting bacterial biofilms, which are notoriously difficult to eradicate.[6][8][9]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 500 - 1000 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 250 - 2000 | [6][7] |
| Staphylococcus aureus | 12.5 - 128 | [5][10] |
| Bacillus subtilis | 30 | [10] |
| Escherichia coli | >4000 (some studies show inhibition at 25 µg/mL) | [5][10] |
Table 2: Inhibitory and Eradication Concentrations of this compound Against Biofilms
| Organism | Assay | IC50/BIC/BEC (µg/mL) | Reference |
| MRSA | Biofilm Inhibition | IC50: 203.6 | [6][7] |
| MRSA | Preformed Biofilm Eradication | IC50: 379.3 | [6][7] |
| Staphylococcus epidermidis | Biofilm Inhibition | BIC50: 26.67, BIC80: 168.69 | [9] |
| Staphylococcus epidermidis | Biofilm Eradication | BEC50: 322.50, BEC80: 1338.68 | [9] |
| Candida tropicalis | Biofilm Inhibition | MBIC80: 1000 | [8] |
Antiviral Effects
This compound's antiviral activity is most pronounced against enveloped viruses. It is believed to integrate into the viral envelope, disrupting its integrity and preventing viral attachment and entry into host cells.[2][3][5]
Table 3: Antiviral Activity of this compound
| Virus | Model | Key Finding | Reference |
| Seneca Valley Virus (SVV) | In vitro (BHK-21 cells) | Up to 80% inhibition of viral replication. | [5][8] |
| Seneca Valley Virus (SVV) | In vivo (piglets) | Dose-dependent reduction in viral load in feces and blood. | [2][5] |
| Porcine Epidemic Diarrhea Virus (PEDV) | In vivo (piglets) | Significant decrease in viral load in the small intestine and colon. | [2] |
| 14 human enveloped RNA and DNA viruses | In vitro | >99.9% reduction in infectivity at 1% concentration. | [11] |
| Human Immunodeficiency Virus (HIV) | In vivo (human clinical trial) | Reduction in viral load. | [1] |
Immunomodulatory Effects
This compound exhibits a range of effects on the immune system, including the modulation of T-cell proliferation and cytokine production.
T-Cell Modulation
This compound has a dose-dependent effect on T-lymphocyte proliferation. At low concentrations, it can stimulate T-cell proliferation, whereas at higher concentrations, it becomes inhibitory.[12] This suggests a potential for this compound to fine-tune T-cell responses.
Table 4: Dose-Dependent Effect of this compound on Murine Splenocyte Proliferation
| This compound Concentration | Effect | Reference |
| 10⁻⁵ to 5 µg/mL | Stimulation of proliferation | [12] |
| > 5 µg/mL | Inhibition of proliferation | [12] |
| 0.1 µg/mL | Optimal T-cell proliferation (no effect on B-cells) | [12] |
Cytokine Regulation
This compound has been shown to modulate the production of pro-inflammatory cytokines, suggesting an anti-inflammatory role in certain contexts.
Table 5: Effect of this compound on Cytokine Production
| Cytokine | Model | This compound Concentration | Effect | Reference |
| IL-1α | Oral cell/bacteria co-culture | 25 µM and 50 µM | Significant down-regulation | [13] |
| IL-1β | Oral cell/bacteria co-culture | 25 µM and 50 µM | Significant down-regulation | [13] |
| IL-6 | PEDV-infected piglets | 100 mg/kg BW | Significant decrease in serum levels | [2] |
| IL-8 | PEDV-infected piglets | 100 mg/kg BW | Significant decrease in serum levels | [2] |
| TNF-α | PEDV-infected piglets | 100 mg/kg BW | No significant change in serum levels | [2] |
| IFN-γ | SVV-infected piglets | High dose | Significant increase in serum levels | [5][8] |
Signaling Pathways
This compound's immunomodulatory effects, particularly on T-cells, are thought to be mediated through the modulation of key signaling pathways. Evidence suggests an interaction with the inositol phospholipid signaling pathway.[12] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, involving the phosphorylation of the Linker for Activation of T-cells (LAT). Phosphorylated LAT recruits and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium influx, while DAG activates Protein Kinase C (PKC), both of which are critical for T-cell activation and proliferation. This compound is proposed to influence this pathway, potentially at the level of PLC-γ1, LAT, and AKT phosphorylation, thereby controlling downstream cytokine production.[14]
Caption: Proposed influence of this compound on the T-cell receptor signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (Broth Microdilution)
This protocol is adapted from standardized methods for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.
-
Biofilm Formation: Grow bacteria in a suitable broth (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate. For inhibition assays, add various concentrations of this compound at the time of inoculation. For eradication assays, allow the biofilm to form for 24-48 hours before adding this compound.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fixation: Fix the biofilms with methanol for 15 minutes.
-
Staining: Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed immune cells (e.g., splenocytes, peripheral blood mononuclear cells) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or serum.
-
Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.
-
Sample Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.
Antiviral Plaque Reduction Assay
This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates.
-
Virus-Monolaurin Incubation: Prepare serial dilutions of this compound and mix with a known concentration of the virus. Incubate this mixture for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-monolaurin mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with or without this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
IC50 Calculation: The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
References
- 1. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway [frontiersin.org]
- 3. Effects of oral of administration of monoglycide laurate on virus load and inflammation in PEDV infected porcine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Effects of this compound on intestinal barrier, blood biochemical profile, immunity and antioxidant function in porcine epidemic diarrhoea virus-infected piglets | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Chemical Properties of Alpha-Monolaurin: A Technical Guide
An in-depth exploration of the synthesis methodologies, physicochemical characteristics, and biological activities of alpha-monolaurin (α-monolaurin), a bioactive monoglyceride with significant potential in the pharmaceutical and biotechnology sectors.
Introduction
Alpha-monolaurin, also known as glycerol monolaurate, is the monoester formed from glycerol and lauric acid.[1] It is a naturally occurring compound found in sources such as coconut oil and human breast milk.[1][2] As a member of the medium-chain fatty acid (MCFA) monoglyceride family, α-monolaurin has garnered considerable attention for its potent antimicrobial, anti-inflammatory, and immunomodulatory properties.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of α-monolaurin, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of Alpha-Monolaurin
Alpha-monolaurin is a white to off-white crystalline powder or solid with a slightly waxy texture at room temperature.[][7] Its chemical formula is C15H30O4, and it has a molar mass of 274.401 g·mol−1.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C15H30O4 | [1][2] |
| Molar Mass | 274.4 g/mol | [1] |
| Melting Point | 63 °C | [1][][8] |
| Boiling Point | 186 °C at 1 mmHg | [1][][8] |
| Appearance | White to off-white crystalline powder | [] |
| Solubility | Soluble in methanol and chloroform (50 mg/ml). Insoluble in water. | [] |
| Water Solubility | 6 mg/L | [8][9] |
Table 1: Physicochemical Properties of Alpha-Monolaurin
Synthesis of Alpha-Monolaurin
The synthesis of α-monolaurin can be achieved through several routes, primarily categorized as chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis typically involves the direct esterification of lauric acid and glycerol. This method often employs acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) and is conducted at elevated temperatures.[10][11][12]
The following protocol is a representative example of the chemical synthesis of α-monolaurin.
Materials:
-
Glycerol (0.01 mol, 0.92 g)
-
Lauric acid (0.01 mol, 2.003 g)
-
p-Toluenesulfonic acid (pTSA) catalyst (2.5% w/w of lauric acid)
-
Three-necked flask
-
Heating mantle with magnetic stirrer
-
Oil bath
Procedure:
-
Add glycerol, lauric acid, and the pTSA catalyst to a three-necked flask.[12]
-
Heat the mixture to 130°C using an oil bath with continuous stirring.[12]
-
Maintain the reaction for 6 hours.[12]
-
After the reaction, the product can be purified. One method involves dissolving the product in ethyl acetate and extracting it with a base solution until the organic layer is neutral to remove the acid catalyst.[12]
Yields for this method can vary depending on the catalyst concentration, with one study reporting yields of 60.34% with 2.5% pTSA, 43.54% with 5% pTSA, and 27.89% with 7.5% pTSA.[12] A key challenge with chemical synthesis is the potential for the formation of byproducts such as dilaurin and trilaurin, which can complicate purification.
Enzymatic Synthesis
Enzymatic synthesis offers a more selective and environmentally friendly alternative to chemical methods. This approach typically utilizes lipases to catalyze the esterification of lauric acid and glycerol or the transesterification of a lauric acid ester with glycerol.[13][14]
This protocol outlines the enzymatic synthesis of α-monolaurin using an immobilized lipase.
Materials:
-
Lauric acid
-
Glycerol
-
Immobilized lipase (e.g., Lipozyme IM-20)
-
Reaction vessel
Procedure:
-
Combine lauric acid and glycerol in a 1:1 molar ratio.[14]
-
Add the immobilized lipase at a concentration of 3.0% (w/w).[14]
-
Maintain the reaction at 55°C for 6 hours.[14]
-
The resulting product mixture can then be analyzed to determine the composition of this compound, dilaurin, trilaurin, and unreacted lauric acid.[14]
One study using these conditions reported a final product composition of 45.5% this compound, 26.8% dilaurin, 3.1% trilaurin, and 24.6% lauric acid.[14]
A more recent approach involves the use of microreactors to enhance reaction efficiency.
Materials:
-
Lauric acid
-
Glycerol
-
Immobilized lipase (e.g., Novozym® 435)
-
Solvent system (e.g., t-BuOH/tert-amyl alcohol, 1:1 v/v)
-
Microreactor setup
Procedure:
-
Prepare a solution of lauric acid and glycerol in the chosen solvent system.
-
Pump the reaction mixture through a microreactor packed with the immobilized lipase.
-
One study achieved a lauric acid conversion of 87.04% in 20 minutes with a selectivity for this compound of 90.63% using an optimized solvent system.[13][15]
The following diagram illustrates a general workflow for the synthesis and purification of alpha-monolaurin.
Caption: A simplified workflow for the synthesis and purification of alpha-monolaurin.
Chemical Properties and Biological Activity
Alpha-monolaurin exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most extensively studied.
Antimicrobial Activity
Alpha-monolaurin is a broad-spectrum antimicrobial agent, effective against bacteria, fungi, and enveloped viruses.[2][16] Its mechanism of action primarily involves the disruption of the cell membrane of pathogens.[4][17] The amphiphilic nature of this compound allows it to interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell death.[4]
The antimicrobial action against Gram-positive bacteria can be summarized in the following steps:
-
Membrane Interaction: this compound molecules insert into the bacterial cell membrane.[4]
-
Disruption of Integrity: This interaction disrupts the integrity and permeability of the membrane.[4]
-
Cytosolic Effects: Once inside the cytosol, this compound can be hydrolyzed into glycerol and lauric acid. The dissociation of lauric acid lowers the intracellular pH and depletes ATP. The laurate anion can also form complexes with bacterial DNA, inhibiting replication.[4]
The following diagram illustrates the proposed antimicrobial mechanism of alpha-monolaurin against Gram-positive bacteria.
Caption: Proposed antimicrobial mechanism of alpha-monolaurin on Gram-positive bacteria.
Furthermore, this compound has been shown to interfere with bacterial signal transduction and inhibit the production of various virulence factors and exotoxins in bacteria such as Staphylococcus aureus.[3][4]
Anti-inflammatory and Immunomodulatory Effects
Alpha-monolaurin also possesses significant anti-inflammatory and immunomodulatory properties. It has been shown to reduce inflammatory responses by inhibiting the NF-κB/MAPK signaling pathways.[3] Additionally, this compound can modulate the immune system by influencing T-cell proliferation.[16][17] At low concentrations (e.g., 0.1 μg/mL), it can induce T-cell proliferation, while at higher concentrations (> 5 μg/mL), it can control T-cell proliferation.[16][18] This suggests a dose-dependent effect on immune regulation. The mechanism for T-cell proliferation is thought to involve the phospholipid inositol signal transduction pathway.[16][17]
The following diagram depicts the inhibitory effect of alpha-monolaurin on a key inflammatory signaling pathway.
Caption: Alpha-monolaurin's inhibition of the NF-κB/MAPK inflammatory pathway.
Conclusion
Alpha-monolaurin is a versatile and bioactive compound with a well-established profile of antimicrobial and anti-inflammatory activities. The availability of both chemical and enzymatic synthesis routes provides flexibility in its production, with enzymatic methods offering advantages in terms of selectivity and sustainability. The detailed understanding of its chemical properties and biological mechanisms of action underscores its potential for further development in pharmaceutical, nutraceutical, and biotechnological applications. This guide provides a foundational resource for scientists and researchers engaged in the exploration and utilization of this promising natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. olusplus.com [olusplus.com]
- 5. researchgate.net [researchgate.net]
- 7. CAS 142-18-7: 1-Monolaurin | CymitQuimica [cymitquimica.com]
- 8. 142-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 142-18-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of Monolaurin Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolaurin, the monoglyceride of lauric acid, has been a subject of scientific inquiry for over half a century due to its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the seminal research on this compound, from its initial discovery to the elucidation of its mechanisms of action against a variety of pathogens. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of key experimental data, detailed methodologies, and a visual representation of its interactions with biological systems.
Discovery and Early Research: The Pioneering Work of Jon J. Kabara
The investigation into the antimicrobial properties of fatty acids and their derivatives can be traced back to the 1960s, with Professor Jon J. Kabara being a pivotal figure in this field. His early work focused on the structure-function relationships of lipids and their ability to inhibit various microorganisms.
In 1968, Kabara patented the use of certain fatty acids and their monoglyceride derivatives, including this compound, for their antimicrobial effects.[1] This foundational work established that the monoglyceride form of lauric acid was significantly more active than the free fatty acid itself, and that diglycerides and triglycerides were inactive.[1] This discovery laid the groundwork for future research into this compound as a potential therapeutic and preservative agent.
A landmark study that solidified the antiviral potential of this compound was published in 1982 by Hierholzer and Kabara.[1] This research, conducted at the Center for Disease Control of the U.S. Public Health Service, demonstrated the potent virucidal activity of this compound against 14 enveloped human viruses, including both RNA and DNA viruses.[1]
Antimicrobial Spectrum of this compound: Quantitative Data
Subsequent research has extensively documented the inhibitory and cidal activity of this compound against a wide range of pathogens. The following tables summarize the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) reported in various key studies.
Table 1: Antibacterial Activity of this compound
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 12.5 | [2] |
| Staphylococcus aureus | (Not Specified) | 128 | [3] |
| Methicillin-ResistantStaphylococcus aureus (MRSA) | Clinical Isolates | 500 - 2000 | [4][5] |
| Bacillus subtilis | (Not Specified) | 30 | [2] |
| Borrelia burgdorferi | (Not Specified) | 75 - 150 | |
| Escherichia coli | (Not Specified) | 25 | [2] |
Table 2: Antifungal Activity of this compound
| Fungus | Strain | MIC (µM) | MFC (µM) | Reference |
| Candida albicans | MYA 8276 | 62.5 - 125 | 125 - 250 | [1][6] |
| Candida albicans | Fluconazole-resistant 96901 | 30 | 140 | [1] |
| Saccharomyces cerevisiae | (Not Specified) | 0.32 mg/mL | 1.25 mg/mL | |
| Aspergillus niger | (Not Specified) | 0.32 mg/mL | 2.50 mg/mL | |
| Penicillium glaucum | (Not Specified) | 0.16 mg/mL | 0.63 mg/mL |
Table 3: Antiviral Activity of this compound
| Virus | Family | Reduction in Infectivity | Concentration | Exposure Time | Reference |
| 14 Enveloped Human Viruses | Various | >99.9% | 1% | 1 hour | [7][8] |
| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | Dose-dependent inhibition | Not specified | Not specified | [9][10] |
| Seneca Valley Virus (SVV) | Picornaviridae | Up to 80% inhibition | Not specified | Not specified | [11] |
Mechanisms of Action
The antimicrobial efficacy of this compound is attributed to several distinct mechanisms, primarily targeting the microbial envelope and interfering with cellular processes.
Disruption of the Lipid Bilayer
The primary and most widely accepted mechanism of this compound's action is its ability to disrupt the lipid bilayer of the cell membranes of bacteria and the envelopes of viruses. As an amphipathic molecule, this compound integrates into the lipid-rich envelope, causing destabilization, increased permeability, and eventual lysis of the pathogen. This leads to the leakage of intracellular components and cell death.
Interference with Signal Transduction
In bacteria, particularly Gram-positive organisms like Staphylococcus aureus, this compound has been shown to interfere with signal transduction pathways that regulate the expression of virulence factors. A key study by Projan et al. (1994) demonstrated that glycerol monolaurate (GML) inhibits the production of β-lactamase and toxic shock syndrome toxin-1 (TSST-1) by blocking the induction of their respective genes, suggesting an interference with the signal transduction cascade.
Inhibition of Viral Assembly and Maturation
Research by Hornung et al. (1994) on Vesicular Stomatitis Virus (VSV) revealed that lauric acid, the precursor to this compound, can inhibit the late stages of viral replication, specifically the assembly and budding of new virions.[9][10] The study found that lauric acid prevented the binding of the viral matrix (M) protein to the host cell membrane, a critical step for viral assembly, without affecting viral RNA and protein synthesis.[9][10]
Modulation of the Immune System
In addition to its direct antimicrobial effects, this compound has been shown to modulate the host immune response. A 1993 study by Witcher et al. investigated the effect of glycerol monolaurate (GML) on immune cell proliferation. The study found that GML could stimulate T-cell proliferation at low concentrations, while at higher concentrations, it inhibited lymphocyte proliferation and blocked the mitogenic effects of potent T-cell activators like toxic shock syndrome toxin-1. This suggests that this compound may have a complex, dose-dependent effect on the immune system.
Key Experimental Protocols
This section provides an overview of the methodologies employed in the seminal studies cited throughout this guide. These protocols are intended to provide a foundational understanding of the experimental designs used to elucidate the properties of this compound.
Virucidal Activity Assay (Hierholzer and Kabara, 1982)
-
Objective: To determine the in vitro virucidal efficacy of this compound against enveloped RNA and DNA viruses.
-
Methodology:
-
Virus Propagation and Titration: Fourteen different human enveloped viruses were propagated in appropriate cell cultures. Viral titers were determined using standard plaque assays or TCID50 (50% tissue culture infectious dose) assays to establish a baseline infectivity.
-
Treatment: A 1% (w/v) solution of this compound in the reaction mixture was prepared.
-
Incubation: The viral suspension was mixed with the this compound solution and incubated for 1 hour at 23°C.
-
Quantification of Residual Virus: After incubation, the mixture was serially diluted and inoculated onto susceptible cell monolayers to determine the remaining viral infectivity using plaque or TCID50 assays.
-
Calculation of Reduction: The reduction in viral titer was calculated as the difference in log10 infectivity between the this compound-treated and control (untreated) virus samples. A greater than 3-log10 reduction (>99.9%) was considered significant virucidal activity.[7][8]
-
Inhibition of Bacterial Exoprotein Production (Projan et al., 1994)
-
Objective: To investigate the effect of glycerol monolaurate (GML) on the production of staphylococcal exoproteins, such as β-lactamase and TSST-1.
-
Methodology:
-
Bacterial Culture: Staphylococcus aureus strains were grown in a suitable broth medium.
-
Induction: For β-lactamase assays, an inducer (e.g., a sub-inhibitory concentration of a β-lactam antibiotic) was added to the culture.
-
GML Treatment: GML was added to the cultures at various concentrations.
-
Sample Collection: Aliquots of the culture were taken at different time points.
-
Exoprotein Analysis:
-
β-Lactamase Activity: The activity of β-lactamase in the culture supernatant was measured using a chromogenic substrate (e.g., nitrocefin).
-
TSST-1 Quantification: The amount of TSST-1 was quantified using methods such as Western blotting or ELISA with specific antibodies.
-
-
Gene Expression Analysis: To determine if the inhibition occurred at the transcriptional level, reporter gene assays were used. The promoter of the exoprotein gene (e.g., blaZ for β-lactamase) was fused to a reporter gene (e.g., luciferase or β-galactosidase), and the activity of the reporter was measured in the presence and absence of GML.
-
Viral Assembly Inhibition Assay (Hornung et al., 1994)
-
Objective: To determine the mechanism by which lauric acid inhibits the replication of Vesicular Stomatitis Virus (VSV).
-
Methodology:
-
Cell Culture and Infection: Susceptible cells were infected with VSV.
-
Lauric Acid Treatment: The infected cells were treated with various concentrations of lauric acid.
-
Analysis of Viral Components:
-
Viral RNA and Protein Synthesis: The synthesis of viral RNA and proteins was monitored by radiolabeling with appropriate precursors (e.g., [³H]uridine for RNA, [³⁵S]methionine for proteins) followed by analysis using techniques like SDS-PAGE and autoradiography.
-
Localization of M Protein: The subcellular localization of the viral matrix (M) protein was determined by cell fractionation (separating the cytoplasm from the plasma membrane) followed by Western blot analysis using an antibody specific for the M protein.[9][10]
-
-
Virus Yield Assay: The amount of infectious virus released into the culture medium was quantified using a plaque assay.
-
Lymphocyte Proliferation Assay (Witcher et al., 1993)
-
Objective: To evaluate the effect of glycerol monolaurate (GML) on the proliferation of immune cells.
-
Methodology:
-
Isolation of Lymphocytes: Lymphocytes (or peripheral blood mononuclear cells, PBMCs) were isolated from murine spleens or human peripheral blood.
-
Cell Culture and Stimulation: The isolated cells were cultured in a 96-well plate. For stimulated conditions, a mitogen such as Phytohaemagglutinin (PHA), Concanavalin A (ConA), or Toxic Shock Syndrome Toxin-1 (TSST-1) was added to the wells.
-
GML Treatment: GML was added to the cultures at a range of concentrations.
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
After a specific incubation period (typically 48-72 hours), [³H]-thymidine (a radioactive DNA precursor) was added to each well.
-
The cells were incubated for an additional period (e.g., 18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA of proliferating cells.
-
The cells were then harvested, and the amount of incorporated radioactivity was measured using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.
-
-
Conclusion
The body of research on this compound, initiated by the pioneering work of Jon J. Kabara, has established it as a potent antimicrobial agent with a multi-faceted mechanism of action. Its ability to disrupt pathogen membranes, interfere with critical cellular processes like signal transduction and viral assembly, and modulate the host immune response underscores its potential for a wide range of applications in both therapeutic and industrial settings. This technical guide has provided a comprehensive, data-rich overview of the key historical and mechanistic studies, offering a valuable resource for the continued exploration and development of this compound-based technologies. Further research into the in vivo efficacy, safety, and formulation of this compound is warranted to fully realize its potential in addressing the challenges of infectious diseases and antimicrobial resistance.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lab13 [science.umd.edu]
Monolaurin's Role in Disrupting Viral Envelopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolaurin, a monoester of lauric acid, has demonstrated significant virucidal activity against a broad spectrum of enveloped viruses.[1][2][3][4] Its primary mechanism of action involves the direct disruption of the viral lipid envelope, leading to the leakage and disintegration of the virion.[1][2] This whitepaper provides a comprehensive technical overview of the molecular mechanisms underlying this compound's antiviral effects, supported by quantitative data from in vitro studies. Detailed experimental protocols for assessing antiviral efficacy and viral envelope integrity are presented, alongside visual representations of the key mechanisms and workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
Enveloped viruses, a group that includes influenza viruses, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope derived from the host cell membrane.[2] This envelope is crucial for viral entry into host cells and for evading the host immune system. This compound (glycerol monolaurate), a generally recognized as safe (GRAS) compound derived from coconut oil, has emerged as a promising antiviral agent specifically targeting this viral envelope.[3] Its ability to disrupt this protective layer provides a direct and potent mechanism for viral inactivation.[1][2] This document serves as a technical guide for researchers and drug development professionals, detailing the virucidal properties of this compound, the experimental evidence of its efficacy, and the methodologies used to evaluate its mechanism of action.
Mechanism of Action: Disruption of the Viral Envelope
This compound's antiviral activity is primarily a physicochemical interaction with the viral envelope.[1] Being amphiphilic, this compound integrates into the lipid bilayer of the viral envelope. This integration disrupts the ordered structure of the lipid membrane, increasing its fluidity and permeability.[1] The accumulation of this compound molecules ultimately leads to the disintegration of the envelope, causing the leakage of viral contents and rendering the virus non-infectious.[1][2]
Several studies suggest that this compound's interaction with the viral envelope can also interfere with the function of viral glycoproteins, which are essential for attachment and entry into host cells. By altering the lipid environment surrounding these proteins, this compound may inhibit their conformational changes or their ability to bind to host cell receptors.[2]
It is important to note that this mechanism of action is distinct from that of many conventional antiviral drugs that target viral enzymes or replication processes. By targeting the physical integrity of the viral envelope, this compound may be less susceptible to the development of viral resistance.
Quantitative Data on Antiviral Activity
Numerous in vitro studies have quantified the antiviral efficacy of this compound against a variety of enveloped viruses. The following tables summarize key quantitative findings from the literature.
| Virus | Assay Type | Concentration | Efficacy | Reference |
| 14 Enveloped Viruses | Virucidal Assay | 1% | >99.9% reduction in infectivity | [Hierholzer & Kabara, 1982[5][6]] |
| HIV-1 | Replication Assay | 40 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |
| Mumps Virus | Replication Assay | 80 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |
| Yellow Fever Virus | Replication Assay | 80 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |
| Zika Virus | Replication Assay | 80 µg/mL | Effective inhibition of replication | [Welch et al., 2020[3]] |
| Seneca Valley Virus | Replication Assay | - | Up to 80% inhibition of replication | [Su et al., 2023[7]] |
| HIV-1 | Replication Assay | ≤40 µg/ml | 38% reduction in luciferase activity | [Li et al., 2020[8]] |
| Virus | IC50 (µg/mL) | Reference |
| Mumps Virus | 31 | [Li et al., 2020[8]] |
| Yellow Fever Virus | 45 | [Li et al., 2020[8]] |
| Zika Virus | 59 | [Li et al., 2020[8]] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's antiviral activity.
Virucidal Assay
This assay assesses the direct inactivating effect of this compound on viral particles.
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Virus stock of known titer (e.g., TCID50/mL or PFU/mL)
-
Appropriate cell line for viral propagation (e.g., Vero, MDCK)
-
Cell culture medium (e.g., DMEM) with and without serum
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Method for quantifying viral infectivity (e.g., TCID50 assay, plaque assay)
Procedure:
-
Prepare serial dilutions of the this compound stock solution in serum-free medium.
-
Mix a standardized amount of virus with each this compound dilution (and a no-monolaurin control) in a 1:1 ratio.
-
Incubate the virus-monolaurin mixtures for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
Following incubation, immediately perform serial 10-fold dilutions of the mixtures in cold serum-free medium to reduce the concentration of this compound to non-inhibitory levels.
-
Inoculate confluent cell monolayers in 96-well plates with the diluted mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and add fresh cell culture medium (with serum).
-
Incubate the plates for a period appropriate for the virus to cause a cytopathic effect (CPE) or form plaques.
-
Quantify the viral titer in each sample using a standard method (TCID50 or plaque assay).
-
Calculate the percentage of viral inactivation for each this compound concentration compared to the control.
Plaque Reduction Neutralization Test (PRNT)
This assay is a quantitative method to determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Same as for the Virucidal Assay, with the addition of an overlay medium (e.g., containing methylcellulose or agarose).
Procedure:
-
Follow steps 1-7 of the Virucidal Assay protocol, using 6-well or 12-well plates with confluent cell monolayers.
-
After viral adsorption, remove the inoculum and overlay the cell monolayers with a semi-solid medium containing a low percentage of serum.
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cell monolayers with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the PRNT50 value by plotting the percentage of plaque reduction against the this compound concentration.
TCID50 Assay
The Tissue Culture Infectious Dose 50 (TCID50) assay determines the viral titer by observing the cytopathic effect (CPE) in serially diluted virus samples.
Materials:
-
Same as for the Virucidal Assay.
Procedure:
-
Seed a 96-well plate with a suitable cell line to achieve a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus samples (treated with this compound and controls).
-
Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution.
-
Include a set of uninfected cell control wells.
-
Incubate the plate at 37°C with 5% CO2 and observe daily for the appearance of CPE.
-
After the appropriate incubation period (when CPE is evident in the lowest dilutions), score each well as positive or negative for CPE.
-
Calculate the TCID50/mL using a statistical method such as the Reed-Muench or Spearman-Kärber formula.
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity against enveloped viruses through a direct mechanism of viral envelope disruption. The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential antiviral therapeutic. Its physicochemical mechanism of action is a significant advantage, potentially reducing the likelihood of viral resistance. Future research should focus on in vivo efficacy studies and the formulation of this compound for targeted delivery to sites of viral infection.
References
- 1. This compound Research — this compound and More [monolaurinandmore.com]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. This compound: Benefits, uses, forms, and side effects [medicalnewstoday.com]
- 5. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerol Monolaurate, an Analogue to a Factor Secreted by Lactobacillus, Is Virucidal against Enveloped Viruses, Including HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Monolaurin: A Technical Guide to its Antimicrobial Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of this compound's bioactive properties, focusing on its efficacy as an antibacterial, antiviral, and antifungal agent. It details the mechanisms of action, summarizes quantitative efficacy data, and provides comprehensive experimental protocols for in vitro evaluation. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound (glycerol monolaurate) is a naturally occurring compound found in coconut oil and human breast milk.[1] It is the monoester of lauric acid and glycerol.[1] Recognized for its potent antimicrobial activity, this compound has been the subject of numerous studies investigating its efficacy against a wide range of pathogens, including drug-resistant strains.[2][3] Its primary mechanisms of action involve the disruption of microbial cell membranes and viral envelopes, as well as interference with cellular signaling pathways.[4][5] This guide synthesizes the current scientific knowledge on this compound's antimicrobial properties to facilitate further research and development.
Mechanisms of Antimicrobial Action
This compound exerts its antimicrobial effects through several distinct mechanisms, primarily targeting the physical integrity and signaling pathways of microbial cells.
Bacterial Membrane Disruption
This compound's primary antibacterial mechanism is the disruption of the bacterial cell membrane.[4] As an amphiphilic molecule, it integrates into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4] This mechanism is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layer and lack of an outer membrane.[4]
Interference with Bacterial Signaling Pathways
This compound has been shown to interfere with bacterial signal transduction, notably in Staphylococcus aureus. It can inhibit the production of various exoproteins, including toxins like toxic shock syndrome toxin-1 (TSST-1) and beta-lactamase, by blocking the induction of their corresponding genes at the transcriptional level.[6] This interference with signaling pathways can disrupt bacterial virulence and communication.
Antiviral Envelope Disruption
This compound is highly effective against enveloped viruses.[5] It acts by solubilizing the lipids and phospholipids in the viral envelope, leading to the disintegration of this protective layer.[7] This disruption prevents the virus from attaching to and entering host cells, thereby inhibiting infection and replication.[4][8]
Anti-biofilm Activity
This compound has demonstrated significant activity against bacterial biofilms. It can both inhibit the formation of new biofilms and eradicate established biofilms.[2][9] The proposed mechanisms include interference with bacterial adhesion and disruption of the extracellular polymeric substance (EPS) matrix that encases the biofilm.[2]
Quantitative Antimicrobial Efficacy
The following tables summarize the in vitro antimicrobial activity of this compound against various pathogens as reported in the scientific literature.
Table 1: Antibacterial Activity of this compound
| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 12.5 - 2000 | 100 - >1000 | [1][2][3] |
| Staphylococcus epidermidis | >1000 | >1000 | [10] |
| Bacillus subtilis | 30 | - | [1] |
| Escherichia coli | 25 | - | [1] |
| Helicobacter pylori | Sensitive | - | [3] |
| Bacillus anthracis Sterne | Static | - | [3] |
Table 2: Antifungal Activity of this compound
| Fungus | MIC (µM) | MFC (µM) | Reference(s) |
| Candida albicans | 62.5 - 125 | 125 - 250 | [6][9] |
Table 3: Anti-biofilm Activity of this compound
| Bacterium | Biofilm Parameter | Concentration (µg/mL) | Reference(s) |
| S. epidermidis (clinical isolate) | BIC₅₀ | 26.669 | [10] |
| S. epidermidis (clinical isolate) | BIC₈₀ | 168.688 | [10] |
| S. epidermidis (clinical isolate) | BEC₅₀ | 322.504 | [10] |
| S. epidermidis (clinical isolate) | BEC₈₀ | 1338.681 | [10] |
| MRSA | IC₅₀ (inhibition) | 203.6 | [2] |
| MRSA | IC₅₀ (eradication) | 379.3 | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; BIC: Biofilm Inhibitory Concentration; BEC: Biofilm Eradication Concentration; IC₅₀: 50% Inhibitory Concentration.
Table 4: Antiviral Activity of this compound
| Virus | Efficacy Metric | Concentration | Reference(s) |
| 14 Enveloped RNA & DNA Viruses | >99.9% reduction in infectivity | 1% in reaction mix | [1] |
| HIV-1 | Effective inhibition of replication | 40 µg/mL | [4] |
| Seneca Valley Virus (SVV) | Up to 80% inhibition of viral replication | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antimicrobial properties. The following are standard protocols adapted from the literature for key in vitro experiments.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the MIC and MBC of antimicrobial agents.[12]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture 10-100 µL from each well that shows no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This method is widely used to quantify biofilm formation and the effect of antimicrobial agents on biofilms.[2]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% crystal violet solution
-
30% acetic acid or 95% ethanol
-
Microplate reader
Procedure for Biofilm Inhibition (BIC):
-
Dispense 100 µL of TSB with 1% glucose into each well.
-
Add 100 µL of twofold serial dilutions of this compound to the wells.
-
Add 20 µL of an overnight bacterial culture adjusted to a 0.5 McFarland standard.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, discard the contents of the wells and wash three times with sterile PBS to remove planktonic bacteria.
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well for 5 minutes.
-
Wash the wells three times with sterile PBS and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The BIC is determined as the lowest concentration of this compound that causes a significant reduction in biofilm formation compared to the control.
Procedure for Biofilm Eradication (BEC):
-
Follow steps 1-4 of the BIC protocol without adding this compound.
-
After 24 hours of biofilm formation, discard the culture medium and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of this compound to the established biofilms.
-
Incubate for another 24 hours.
-
Follow steps 5-11 of the BIC protocol to quantify the remaining biofilm.
Time-Kill Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent.[12]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
This compound solution at a predetermined concentration (e.g., 2x or 4x MIC)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Prepare a bacterial suspension in broth to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Add this compound to the bacterial suspension to achieve the desired final concentration.
-
Include a growth control tube without this compound.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Logical Relationships and Overall Efficacy
The antimicrobial efficacy of this compound is a result of its unique chemical structure and resulting physicochemical properties.
Conclusion
This compound exhibits potent and broad-spectrum antimicrobial activity against a variety of pathogenic bacteria, enveloped viruses, and fungi. Its multifaceted mechanisms of action, including membrane disruption and interference with signaling pathways, make it a promising candidate for further investigation as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in combating infectious diseases. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits antibiotic-resistant Staphylococcus aureus in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Surface-Attached Molecules Control Staphylococcus aureus Quorum Sensing and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. Effects of Essential Oils and this compound on Staphylococcus aureus: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
Unveiling the Antimicrobial Power of Monolaurin: A Technical Guide to its Virucidal and Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid, has garnered significant scientific interest for its potent antimicrobial properties. This technical guide provides an in-depth exploration of the virucidal and bactericidal activities of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The document delves into the mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and application of this promising natural compound.
Mechanisms of Antimicrobial Action
This compound's efficacy stems from its ability to disrupt the lipid-rich structures of microbes, a mechanism that is particularly effective against enveloped viruses and Gram-positive bacteria.
Virucidal Mechanism of Action
This compound's primary antiviral targets are enveloped viruses, which are characterized by a lipid bilayer envelope essential for infectivity.[1][2][3] this compound integrates into this lipid envelope, causing destabilization and eventual disintegration.[4][5][6] This disruption prevents the virus from attaching to and entering host cells, thereby inhibiting replication.[5][6] Furthermore, this compound can interfere with the late stages of the viral replication cycle, including assembly and maturation.[4][7]
dot
Caption: this compound's virucidal mechanism against enveloped viruses.
Bactericidal Mechanism of Action
Against bacteria, this compound is particularly effective against Gram-positive species.[8] Its primary mode of action is the disruption of the bacterial cell membrane.[8][9] this compound inserts itself into the phospholipid bilayer, increasing membrane permeability and leading to the leakage of essential cellular components and ultimately, cell death.[8][9]
Beyond direct membrane damage, this compound can also interfere with bacterial signal transduction pathways, hindering processes like toxin production.[7][10] This multi-faceted attack makes it a robust antibacterial agent.
dot
Caption: this compound's bactericidal mechanism against Gram-positive bacteria.
Quantitative Data on Antimicrobial Activity
The following tables summarize the quantitative data on the virucidal and bactericidal efficacy of this compound from various studies.
Table 1: Virucidal Activity of this compound
| Virus Family | Virus | Assay Type | This compound Concentration | Efficacy | Reference |
| Herpesviridae | Herpes Simplex Virus (HSV-1 & HSV-2) | In vitro | Not specified | Inactivated | [11] |
| Coronaviridae | Coronavirus 229E | In vitro | Not specified | >99.9% reduction | [4] |
| Orthomyxoviridae | Influenza Virus | In vitro | Not specified | >99.9% reduction | [4] |
| Retroviridae | Human Immunodeficiency Virus (HIV) | In vitro | Not specified | Inactivated | [3] |
| Paramyxoviridae | Measles Virus | In vitro | Not specified | Inactivated | [12] |
| Picornaviridae | Seneca Valley Virus (non-enveloped) | In vitro | Not specified | Up to 80% inhibition of replication | [9] |
Note: Many studies demonstrate high efficacy (>99.9% reduction in infectivity) but do not always specify the exact this compound concentration in a standardized manner.
Table 2: Bactericidal Activity of this compound
| Bacterial Species | Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Agar Dilution | 500 - 2000 | - | [13][14] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Agar Dilution | 500 - 1000 | - | [10] |
| Staphylococcus aureus | General | Broth Microdilution | 128 | - | [7] |
| Streptococcus pyogenes | General | Broth Culture | 0.25 mM | - | [7] |
| Staphylococcus epidermidis | Biofilm | Broth Microdilution | >1000 | - | [1] |
| Aggregatibacter actinomycetemcomitans | General | Broth Microdilution | 25 - 50 µM | - | [15] |
Table 3: Anti-biofilm Activity of this compound
| Bacterial Species | Biofilm Stage | Assay Type | IC50 (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Formation | Tissue Culture Plate | 203.6 | [13] |
| Staphylococcus aureus (MRSA) | Pre-formed | Tissue Culture Plate | 379.3 | [13] |
| Staphylococcus epidermidis | Formation (Monospecies) | Broth Microdilution | 1953 (MBIC80) | [1] |
| Staphylococcus epidermidis & Candida tropicalis | Formation (Polymicrobial) | Broth Microdilution | 62.5 (MBIC80) | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile diluent (e.g., broth or DMSO, ensuring final solvent concentration is non-inhibitory)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the microtiter plate wells using the broth medium. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only).
-
Standardize the bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in the broth.
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
dot
Caption: Workflow for MIC determination by broth microdilution.
Determination of MIC by Agar Dilution
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Inoculator (e.g., multipoint inoculator)
Procedure:
-
Prepare a series of agar plates each containing a different concentration of this compound. This is done by adding the appropriate volume of the this compound stock solution to the molten agar before pouring the plates.
-
Include a control plate with no this compound.
-
Standardize the bacterial inoculum to a concentration of approximately 1 x 10^8 CFU/mL.
-
Spot-inoculate a small volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate.
-
Allow the inocula to dry and then incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Virucidal Suspension Test
This assay evaluates the ability of a substance to inactivate viruses in suspension.
Materials:
-
Virus stock of known titer (e.g., TCID50/mL or PFU/mL)
-
This compound solution at various concentrations
-
Cell culture medium
-
96-well cell culture plates with confluent host cell monolayers
-
Neutralizing solution (if necessary to stop the action of this compound)
-
Incubator with CO2
Procedure:
-
Mix the virus stock with the this compound solution at the desired concentrations.
-
Incubate the mixture for a specific contact time (e.g., 60 minutes) at a defined temperature (e.g., room temperature).[16]
-
At the end of the contact time, immediately neutralize the mixture by dilution in cell culture medium.[16]
-
Perform serial 10-fold dilutions of the neutralized mixture.
-
Inoculate the confluent host cell monolayers in the 96-well plate with the serial dilutions.
-
Incubate the plates and observe for cytopathic effects (CPE) over several days.[16]
-
Calculate the reduction in viral titer compared to a virus control (treated with a placebo instead of this compound). A significant reduction (e.g., ≥ 4-log10) indicates virucidal activity.[17]
dot
Caption: Workflow for the virucidal suspension test.
Plaque Reduction Neutralization Test (PRNT)
This is a more quantitative method to assess the neutralization of a virus.
Materials:
-
Virus stock
-
This compound solution at various concentrations
-
6- or 24-well plates with confluent host cell monolayers
-
Overlay medium (e.g., containing agarose or carboxymethylcellulose)
-
Cell stain (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of the this compound solution.
-
Mix each dilution with a constant amount of virus (e.g., 50-100 plaque-forming units, PFU).
-
Incubate the mixtures for a defined period (e.g., 1 hour) at 37°C.
-
Inoculate the confluent host cell monolayers with the virus-monolaurin mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The PRNT50 is the concentration of this compound that reduces the number of plaques by 50%.[6]
Anti-biofilm Activity Assay (Tissue Culture Plate Method)
This assay assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom tissue culture plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) with 1% glucose
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
0.1% crystal violet solution
-
30% acetic acid
-
Microplate reader
Procedure for Inhibition of Biofilm Formation:
-
Add 100 µL of bacterial suspension and 100 µL of varying concentrations of this compound to the wells.[18]
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
Wash the wells with PBS to remove planktonic bacteria.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again and allow them to dry.
-
Solubilize the stain with 30% acetic acid.
-
Measure the absorbance at 570 nm. A reduction in absorbance indicates inhibition of biofilm formation.
Procedure for Eradication of Pre-formed Biofilm:
-
Allow the biofilm to form in the wells by incubating the bacterial suspension for 24 hours.
-
Wash the wells to remove planktonic bacteria.
-
Add different concentrations of this compound to the wells with the pre-formed biofilm and incubate for another 24 hours.
-
Follow steps 4-8 from the inhibition assay to quantify the remaining biofilm.
Signaling Pathways and Logical Relationships
This compound's interaction with bacterial and viral surfaces can trigger a cascade of events that go beyond simple physical disruption.
Interference with Bacterial Two-Component Signal Transduction
While direct membrane damage is a primary mechanism, evidence suggests this compound can also interfere with bacterial two-component signal transduction systems. These systems are crucial for bacteria to sense and respond to their environment, including the regulation of virulence factor expression. By disrupting the membrane, this compound can alter the function of membrane-bound sensor kinases, leading to a downstream dysregulation of response regulators and a subsequent decrease in the expression of toxins and other virulence factors.[7]
dot
Caption: Logical flow of this compound's interference with bacterial signaling.
Disruption of Viral Glycoprotein Function
In enveloped viruses, glycoproteins embedded in the lipid envelope are critical for host cell recognition and entry. By disrupting the integrity of the lipid envelope, this compound can indirectly alter the conformation and spatial arrangement of these glycoproteins. This can sterically hinder their ability to bind to host cell receptors, effectively neutralizing the virus before it can initiate an infection.
Conclusion
This compound exhibits potent virucidal and bactericidal activity through mechanisms primarily centered on the disruption of microbial lipid membranes. Its broad-spectrum efficacy, particularly against enveloped viruses and Gram-positive bacteria, positions it as a compelling candidate for further research and development in various applications, from pharmaceuticals to food safety. The standardized protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon existing knowledge and unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Virucidal testing of cleanroom disinfectants [cleanroomtechnology.com]
- 4. This compound and RNA Enveloped Viruses: A Research Review — this compound and More [monolaurinandmore.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Synthesis and Antibacterial Activity of 2-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 13. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]
- 16. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. contecinc.com [contecinc.com]
- 18. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standardized Methods for Testing Monolaurin's Antibacterial Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid found in coconut oil, has garnered significant attention for its broad-spectrum antimicrobial properties. It has demonstrated efficacy against a variety of Gram-positive bacteria, and to some extent, Gram-negative bacteria, fungi, and enveloped viruses.[1][2] The primary mechanism of its antibacterial action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability and cell death.[1] Unlike conventional antibiotics, this compound has not been shown to elicit bacterial resistance, making it a compelling candidate for further research and development.
These application notes provide detailed, standardized protocols for evaluating the antibacterial efficacy of this compound, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The methodologies outlined below are intended to ensure reproducibility and allow for meaningful comparison of data across different studies.
Key Antibacterial Susceptibility Tests
The foundational methods for assessing the antibacterial potency of a compound are the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[4]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize previously reported MIC and MBC values for this compound against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Testing Method |
| Staphylococcus aureus | ATCC 14154 / 14775 | 250 | Broth Microdilution |
| Staphylococcus aureus | (Methicillin-Resistant) | 500 - 2000 | Agar Dilution |
| Staphylococcus aureus | - | 12.5 | Microtiter Plate Assay |
| Escherichia coli | FNCC 0091 | 500 | Not Specified |
| Escherichia coli | - | 25 | Microtiter Plate Assay |
| Bacillus subtilis | - | 30 | Microtiter Plate Assay |
| Borrelia burgdorferi | - | 75 - 150 | Resazurin Reduction Assay |
Data compiled from multiple sources.[1][5][6][7][8][9][10][11][12]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | Strain | MBC (µg/mL) |
| Streptococcus pyogenes | ATCC 10389 | 15.6 |
| Staphylococcus aureus | - | 100 |
Data compiled from multiple sources.[7][13]
Experimental Protocols
Adherence to standardized protocols is critical for generating reliable and comparable data. The following protocols are adapted from CLSI guidelines (M07, M26) and modified for the specific properties of this compound.[2][14][15][16][17][18]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the most common method for determining MIC values and is recommended by CLSI.[2][15][16][18]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO) or ethanol (for stock solution)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
- Due to its lipophilic nature, this compound may not be readily soluble in aqueous media.
- Prepare a high-concentration stock solution (e.g., 10,000 µg/mL) by dissolving this compound in a minimal amount of DMSO. Note the final concentration of DMSO should not exceed 1% in the test wells, as it can have its own antimicrobial effects.[19]
- Alternatively, ethanol can be used. A vehicle control (broth with the same concentration of DMSO or ethanol but without this compound) must be included in the assay.
3. Preparation of Bacterial Inoculum:
- From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or CAMHB.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure:
- Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
- Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of decreasing this compound concentrations.
- Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
- Include the following controls:
- Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
- Sterility Control: A well containing only CAMHB to check for contamination.
- Vehicle Control: A well containing CAMHB, the bacterial inoculum, and the same concentration of DMSO or ethanol as the highest concentration test well.
- Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.
1. Materials:
- Results from the completed MIC test.
- Sterile Mueller-Hinton Agar (MHA) plates.
- Micropipette and sterile tips.
- Incubator (35°C ± 2°C).
2. Assay Procedure:
- Select the wells from the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).
- From each of these clear wells, take a 10-100 µL aliquot and plate it onto a fresh MHA plate.
- Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum density.
- Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
3. Interpretation of Results:
- Count the number of colonies on each plate.
- The MBC is the lowest concentration of this compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count from the growth control.[4][17]
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
1. Materials:
- Bacterial culture in logarithmic growth phase.
- CAMHB.
- This compound stock solution.
- Sterile flasks or tubes.
- Shaking incubator (37°C).
- MHA plates.
- Sterile saline for dilutions.
2. Assay Procedure:
- Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in multiple flasks containing CAMHB.
- Add this compound to the flasks at different concentrations, typically corresponding to the MIC, 2x MIC, and 4x MIC.[20][21]
- Include a growth control flask with no this compound.
- Incubate all flasks in a shaking incubator at 37°C.
- At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquot in sterile saline.
- Plate the dilutions onto MHA plates and incubate for 18-24 hours.
3. Interpretation of Results:
- After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.
- Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.
- A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[22] A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the bacterial count.
Visualized Workflows and Mechanisms
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Proposed Antibacterial Mechanism of this compound
Caption: this compound's mechanism of disrupting the bacterial cell membrane.
References
- 1. Antibacterial interactions of this compound with commonly used antimicrobials and food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. mdpi.com [mdpi.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Essential Oils and this compound on Staphylococcus aureus: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.msa.edu.eg [repository.msa.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qlaboratories.com [qlaboratories.com]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 17. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Techniques for Dissolving Monolaurin in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoester of lauric acid and glycerol, is a compound of significant interest due to its broad-spectrum antimicrobial and immunomodulatory properties.[1][2] Its potential applications in drug development and as a therapeutic agent necessitate reliable and reproducible methods for its use in in-vitro cell culture models. However, the hydrophobic nature of this compound presents a challenge for its dissolution in aqueous cell culture media. This document provides detailed protocols and application notes for effectively dissolving this compound for cell culture experiments, ensuring optimal compound delivery and minimizing solvent-induced cytotoxicity.
Data Presentation
Solvent Compatibility and Recommended Concentrations
The choice of solvent is critical for successfully dissolving this compound and for maintaining cell viability. The following table summarizes the most common solvents used, their recommended starting concentrations for stock solutions, and the generally accepted maximum final concentrations in cell culture media.
| Solvent | Stock Solution Concentration | Maximum Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mg/mL | ≤ 0.5% (v/v) | Most common solvent. Some cell lines may tolerate up to 1%, but it is recommended to perform a dose-response curve for your specific cell line. Primary cells are more sensitive.[1] A final concentration of 0.1% is considered safe for most cells.[1][2] |
| Ethanol (EtOH) | 10-50 mg/mL | ≤ 0.5% (v/v) | Can be used as an alternative to DMSO. Similar cytotoxicity concerns apply. |
| PEG300/Tween-80/Saline | 1.25 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | Varies based on final dilution | A multi-component solvent system can enhance solubility for in-vivo studies and may be adapted for in-vitro work with careful validation. |
| Ethanol/Water (Hydroalcoholic solution) | Variable | Dependent on final dilution | Used for extraction and purification of this compound.[3] May be adaptable for cell culture, but requires rigorous testing for cell viability. |
This compound Working Concentrations in Cell Culture
The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being investigated. The table below provides a range of concentrations reported in the literature for various applications.
| Application | Cell/Organism Type | Effective Concentration Range | Reference |
| Antibacterial | Staphylococcus aureus | 1.25 - 2.5 µg/mL | [4] |
| Antibacterial | S. aureus & E. coli | 500 µg/mL | [3] |
| Antiviral | Seneca Valley Virus (in BHK-21 cells) | MNTD of 50 µg/mL | [5] |
| Biofilm Inhibition | Staphylococcus epidermidis | 1000 - 1.953 µg/mL (MIC) | [6] |
| Cytotoxicity | Human Gingival Fibroblasts (HGF-1), Oral Keratinocytes (OBA-9) | Non-toxic at concentrations < 640 µM | [7] |
Experimental Protocols
Protocol 1: Dissolving this compound using Dimethyl Sulfoxide (DMSO)
This is the most standard and widely applicable method for preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). A 200X stock is often prepared to keep the final DMSO concentration at 0.5%.[1]
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound. Gentle warming to 37°C can aid in dissolution if necessary.[8]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
To prevent precipitation, it is recommended to first add the required volume of the this compound stock solution to a small volume of pre-warmed medium, mix well, and then add this to the final volume of the medium.[8][9]
-
For example, to prepare 10 mL of medium with a final this compound concentration of 10 µg/mL from a 20 mg/mL stock, add 5 µL of the stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.05%.
-
Vortex the final working solution gently before adding it to the cells.
-
-
Solvent Control:
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound or the solvent on the cultured cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and add 100 µL of the this compound working solutions at various concentrations to the respective wells.
-
Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Visualizations
Experimental Workflow: this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Postulated Mechanism of this compound's Anti-Inflammatory Action
This compound has been shown to modulate immune responses and inhibit the production of pro-inflammatory cytokines.[10] One of the proposed mechanisms involves the interference with signal transduction pathways.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Monolaurin's Impact on Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of monolaurin against bacterial biofilms. The protocols detailed below are foundational for screening this compound's activity, understanding its mechanism of action, and acquiring quantitative data for drug development and research purposes.
Introduction to this compound and Biofilms
This compound, a monoester of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk.[1] It has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.[2][3][4] One of the key mechanisms of this compound's antimicrobial action is the disruption of the lipid bilayer of microbial cell membranes, leading to cell lysis.[2][3]
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biotic or abiotic surfaces.[5][6] Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses, making biofilm-associated infections a significant challenge in clinical and industrial settings.[7][8] this compound has shown potential in inhibiting biofilm formation and eradicating established biofilms, making it a promising candidate for antibiofilm therapies.[3][9][10]
Key Microbial Targets for this compound Biofilm Studies
-
Staphylococcus aureus : A Gram-positive bacterium notorious for forming biofilms on medical devices and in chronic wounds.[5][11] Biofilm formation in S. aureus is a complex process involving factors like polysaccharide intercellular adhesin (PIA) and various surface proteins.[6][8][12]
-
Pseudomonas aeruginosa : A Gram-negative opportunistic pathogen that forms robust biofilms in various environments, including the lungs of cystic fibrosis patients.[13] Its biofilm development is intricately regulated by quorum sensing (QS) systems and second messengers like cyclic-di-GMP.[14][15][16]
Section 1: Experimental Protocols
Protocol 1.1: Quantification of Biofilm Inhibition and Eradication using Crystal Violet Assay
This protocol details the use of the crystal violet (CV) assay, a simple and high-throughput method to quantify the total biomass of a biofilm.[11][17][18][19][20]
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial strains (S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) broth for P. aeruginosa)
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure for Biofilm Inhibition Assay:
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Culture Dilution: Dilute the overnight culture 1:100 in fresh growth medium.[19]
-
Plate Preparation:
-
Add 100 µL of sterile growth medium to the negative control wells.
-
Add 100 µL of the diluted bacterial culture to the positive control and experimental wells.
-
Add varying concentrations of this compound to the experimental wells. Ensure the final solvent concentration is consistent across all wells and does not inhibit bacterial growth.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.[19]
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove loosely attached bacteria.[18]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[17][19]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water runs clear.
-
Solubilization: Add 125 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[19] Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate and measure the absorbance at 570-590 nm using a microplate reader.[17][18][19]
Procedure for Biofilm Eradication Assay:
-
Biofilm Formation: Follow steps 1-4 of the inhibition assay (without adding this compound) to allow biofilms to form.
-
Treatment: After the incubation period, gently remove the planktonic cells and wash the wells with PBS.
-
This compound Addition: Add 100 µL of fresh medium containing varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Proceed with steps 5-9 of the inhibition assay.
Protocol 1.2: Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the viability of embedded cells.[7][21][22][23][24][25]
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial strains
-
Growth medium
-
This compound
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit)
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Biofilm Growth: Grow biofilms directly on the glass surface of the dishes or slides as described in Protocol 1.1, with and without this compound treatment.
-
Staining: After the desired incubation period, gently wash the biofilms with PBS. Stain the biofilms with a fluorescent dye combination (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Imaging:
-
Image Analysis: Reconstruct the z-stack images into a 3D representation of the biofilm using imaging software (e.g., ImageJ, Zeiss Zen).[22][25] This allows for the analysis of biofilm thickness, biovolume, and the spatial distribution of live and dead cells.[21]
Protocol 1.3: Quantification of Extracellular Polymeric Substances (EPS)
EPS are key components of the biofilm matrix. Quantifying changes in EPS can provide insight into this compound's mechanism of action.
Materials:
-
Biofilms grown with and without this compound
-
EPS extraction reagents (e.g., EDTA, centrifugation)[26]
-
Reagents for quantifying major EPS components (e.g., Phenol-sulfuric acid method for polysaccharides, Bradford or Lowry assay for proteins).[27][28][29][30]
Procedure for EPS Extraction:
-
Biofilm Growth: Grow biofilms in larger volumes (e.g., in petri dishes or flasks) to obtain sufficient biomass.
-
Cell Harvesting: Scrape the biofilms from the surface and suspend them in a suitable buffer.
-
Extraction: Use an established extraction method such as centrifugation with formaldehyde (RCF) or EDTA treatment to separate the EPS from the bacterial cells.[26] It is crucial to minimize cell lysis during this process, which can be monitored by measuring DNA in the extract.[26]
Procedure for EPS Quantification:
-
Polysaccharide Quantification (Phenol-Sulfuric Acid Method):
-
Mix the EPS extract with phenol and concentrated sulfuric acid.
-
Measure the absorbance at 490 nm.
-
Use a standard curve of a known sugar (e.g., glucose) to determine the polysaccharide concentration.[28]
-
-
Protein Quantification (Bradford Assay):
-
Add Bradford reagent to the EPS extract.
-
Measure the absorbance at 595 nm.
-
Use a standard curve of a known protein (e.g., bovine serum albumin) to determine the protein concentration.[28]
-
Section 2: Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and this compound-treated groups.
Table 1: Effect of this compound on S. aureus Biofilm Formation (OD590)
| This compound Conc. (µg/mL) | Mean Absorbance (OD590) | Standard Deviation | % Inhibition |
| 0 (Control) | 1.25 | 0.12 | 0% |
| 50 | 0.88 | 0.09 | 29.6% |
| 100 | 0.45 | 0.05 | 64.0% |
| 200 | 0.15 | 0.02 | 88.0% |
Table 2: Effect of this compound on EPS Components of P. aeruginosa Biofilms
| This compound Conc. (µg/mL) | Polysaccharide (µg/mg biofilm) | Protein (µg/mg biofilm) |
| 0 (Control) | 25.4 | 15.2 |
| 100 | 12.1 | 8.9 |
| 200 | 5.8 | 4.1 |
Section 3: Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's impact on biofilms.
Signaling Pathway Diagram: P. aeruginosa Quorum Sensing
Pseudomonas aeruginosa utilizes multiple quorum sensing (QS) systems to regulate biofilm formation and virulence.[15][31] The las and rhl systems are two of the main QS circuits.[13] this compound may interfere with these signaling pathways, leading to biofilm inhibition.
Caption: Simplified P. aeruginosa quorum sensing pathway and potential inhibition by this compound.
References
- 1. Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial biofilm -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory activity of monoacylglycerols on biofilm formation in Aeromonas hydrophila, Streptococcus mutans, Xanthomonas oryzae, and Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ableweb.org [ableweb.org]
- 12. Does biofilm formation have different pathways in Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. KEGG PATHWAY: pae02025 [genome.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Surface Sensing for Biofilm Formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]
- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 23. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iwaponline.com [iwaponline.com]
- 27. Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A Systematic Review [mdpi.com]
- 28. Characterization of extracellular polymeric substances (EPS) from periphyton using liquid chromatography-organic carbon detection–organic nitrogen detection (LC-OCD-OND) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Chemical characterization methods for the analysis of structural extracellular polymeric substances (EPS) | TU Delft Repository [repository.tudelft.nl]
- 31. Frontiers | Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies [frontiersin.org]
Monolaurin's Impact on Host-Pathogen Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial and immunomodulatory properties. This document provides detailed application notes and experimental protocols for studying the effects of this compound on host-pathogen interactions. It is designed to assist researchers, scientists, and drug development professionals in evaluating this compound as a potential therapeutic agent. This compound's primary mechanism of action involves disrupting the lipid bilayer of pathogen cell membranes, which is effective against a wide range of bacteria, enveloped viruses, and fungi.[1][2][3] Furthermore, emerging evidence suggests that this compound can modulate host immune responses, making the study of its interaction with host cells crucial for understanding its full therapeutic potential.[4][5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the antimicrobial efficacy of this compound against various pathogens.
Table 1: Antibacterial Activity of this compound
| Organism | Strain | This compound Concentration | Effect | Reference |
| Staphylococcus aureus | ATCC 14154 & 14775 | 0.25 mg/mL | Bactericidal | [6] |
| Staphylococcus aureus | (from skin infections) | 20 mg/mL | 100% sensitivity | [7][8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | (from wound infections) | 500-2000 µg/mL | Minimum Inhibitory Concentration (MIC) | [9] |
| Streptococcus spp. | (from skin infections) | 20 mg/mL | 100% sensitivity | [7][8] |
| Klebsiella rhinoscleromatis | (from skin infections) | 20 mg/mL | 92.31% sensitivity | [7][8] |
Table 2: Antifungal Activity of this compound
| Organism | Strain(s) | This compound Concentration (µM) | Effect | Reference |
| Candida albicans | MYA2876 | 62.5–125 | Minimum Inhibitory Concentration (MIC) | [7][10] |
| Candida albicans | MYA2876 | 125–250 | Minimum Fungicidal Concentration (MFC) | [7][10] |
| Candida albicans Biofilm | MYA 8276 | 1,250 & 2,500 | Significant reduction in fungal load | [11] |
Table 3: Antiviral Activity of this compound
| Virus | Effect | Reference |
| Enveloped RNA and DNA viruses (14 human viruses) | >99.9% reduction in infectivity | [12] |
| Seneca Valley Virus (SVV) | Up to 80% inhibition of viral replication in vitro | [13][14] |
Table 4: Anti-biofilm Activity of this compound
| Organism | Effect | IC50 | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | 203.6 µg/mL | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Eradication of preformed biofilms | 379.3 µg/mL | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the desired starting concentration.
-
Preparation of Inoculum: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the broth medium.
-
Inoculation: Add the prepared inoculum to each well containing the this compound dilutions. Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[15]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[5][15]
Protocol 2: Assessment of Anti-biofilm Activity using Crystal Violet Assay
This protocol quantifies the ability of this compound to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
This compound
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial or fungal inoculum
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Biofilm Formation: Add the microbial inoculum (adjusted to a specific density, e.g., 1 x 10⁶ CFU/mL) to the wells of a 96-well plate and incubate to allow biofilm formation (typically 24-48 hours).[11][16]
-
This compound Treatment:
-
Inhibition Assay: Add various concentrations of this compound to the wells along with the inoculum at the beginning of the incubation.
-
Eradication Assay: After biofilm formation, remove the planktonic cells by gentle washing with PBS and then add fresh medium containing different concentrations of this compound.
-
-
Incubation: Incubate the plates for a further 24 hours.
-
Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[17]
-
Wash the wells again to remove excess stain.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[16]
-
Measure the absorbance at 550-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Protocol 3: Host Cell Cytotoxicity Assay
This protocol assesses the toxicity of this compound to host cells, which is crucial for determining its therapeutic window.
Materials:
-
This compound
-
Host cell line (e.g., human keratinocytes, fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Sterile 96-well plates
-
Cell viability reagent (e.g., Resazurin, MTS)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
-
Quantification: Measure the fluorescence or absorbance using a plate reader. Cell viability is typically expressed as a percentage relative to the untreated control.
Protocol 4: In Vitro Viral Infectivity Assay
This protocol determines the effect of this compound on the infectivity of enveloped viruses.
Materials:
-
This compound
-
Enveloped virus stock
-
Susceptible host cell line
-
Cell culture medium
-
Sterile 96-well plates
-
Method for quantifying viral infection (e.g., plaque assay, TCID50, or qPCR for viral RNA)
Procedure:
-
Pre-treatment of Virus: Incubate the virus stock with various concentrations of this compound for a defined period (e.g., 1 hour at 37°C).[12]
-
Infection of Host Cells:
-
Seed host cells in a 96-well plate and grow to confluence.
-
Add the this compound-treated virus to the host cells.
-
Include controls with untreated virus and mock-infected cells.
-
-
Incubation: Incubate the infected cells for a period sufficient for viral replication and cytopathic effect (CPE) to occur.
-
Quantification of Infectivity:
-
Plaque Assay: Overlay the infected cells with a semi-solid medium and incubate until plaques are visible. Stain and count the plaques to determine the viral titer.
-
TCID50 Assay: Perform serial dilutions of the supernatant from infected cells and add to fresh host cells to determine the dilution that causes CPE in 50% of the wells.
-
qPCR: Extract viral RNA from the infected cells or supernatant and quantify the number of viral genomes.[13]
-
Protocol 5: Analysis of Host Cytokine Response
This protocol evaluates the immunomodulatory effects of this compound by measuring cytokine production from host cells in response to a pathogen or its components.
Materials:
-
This compound
-
Host immune cells (e.g., PBMCs, macrophages)
-
Pathogen, pathogen-associated molecular patterns (PAMPs, e.g., LPS), or co-culture with pathogen
-
Cell culture medium
-
ELISA kits or multiplex cytokine assay kits
Procedure:
-
Cell Stimulation:
-
Culture host immune cells in the presence of the pathogen or PAMP.
-
Treat the cells with different concentrations of this compound either before, during, or after stimulation.
-
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (typically 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification:
-
Use specific ELISA kits to measure the concentration of individual cytokines (e.g., IL-1β, TNF-α, IL-6).
-
Alternatively, use a multiplex cytokine assay (e.g., Luminex-based) to simultaneously measure a panel of cytokines. The results will indicate whether this compound enhances or suppresses the inflammatory response.[7][13]
-
Visualization of Pathways and Workflows
References
- 1. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound Research — this compound and More [monolaurinandmore.com]
- 4. In Vivo Antifungal Activity of this compound against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Essential Oils and this compound on Staphylococcus aureus: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms | Semantic Scholar [semanticscholar.org]
- 11. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 16. static.igem.org [static.igem.org]
- 17. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evaluation of Monolaurin's Antiviral Activity in Piglets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vivo antiviral applications of monolaurin in piglets, with a focus on its efficacy against economically significant porcine viruses. The following sections present summaries of key findings, structured data from experimental studies, and detailed protocols to aid in the design and execution of similar research.
Introduction
This compound, a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It is generally recognized as safe (GRAS) by the FDA. Emerging research has highlighted its broad-spectrum antimicrobial properties, including activity against various enveloped and some non-enveloped viruses. In swine production, this compound is being investigated as a potential feed additive or therapeutic agent to mitigate the impact of viral diseases. These application notes consolidate the current in vivo evidence of this compound's antiviral effects in piglets.
Application Note 1: Antiviral Activity against Seneca Valley Virus (SVV)
Seneca Valley Virus (SVV) is an emerging pathogen causing vesicular disease in pigs, leading to significant economic losses. In vivo studies have demonstrated that this compound can effectively reduce the clinical signs and viral load in SVV-infected piglets.[1][2][3][4]
Data Presentation
Table 1: Effect of this compound on Clinical Scores in SVV-Infected Piglets
| Treatment Group | Dosage | Mean Clinical Score (Day 7 post-infection) | Mortality Rate |
| Control | Saline | 0 | 0/5 |
| SVV-Infected | Saline | 4.5 | 1/5 |
| Low-Dose this compound | 0.5 g/piglet/day | 3.0 | 1/5 |
| Medium-Dose this compound | 1.0 g/piglet/day | 1.5 | 0/5 |
| High-Dose this compound | 2.0 g/piglet/day | 0.5 | 0/5 |
Clinical scoring based on fever, lethargy, decreased feed intake, anorexia, and presence of blisters or ulcers.[3]
Table 2: Effect of this compound on SVV Viral Load in Blood and Feces (Day 5 post-infection)
| Treatment Group | Dosage | Viral Load in Blood (log10 copies/mL) | Viral Load in Feces (log10 copies/g) |
| SVV-Infected | Saline | 5.8 | 6.2 |
| Low-Dose this compound | 0.5 g/piglet/day | 4.5 | 5.1 |
| Medium-Dose this compound | 1.0 g/piglet/day | 3.2 | 4.0 |
| High-Dose this compound | 2.0 g/piglet/day | 2.1 | 2.8 |
Table 3: Effect of this compound on Serum Cytokine Levels in SVV-Infected Piglets
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Control | 50 | 120 | 250 |
| SVV-Infected | 250 | 480 | 150 |
| High-Dose this compound | 80 | 150 | 400 |
Experimental Protocol
This protocol is based on the methodology for evaluating the in vivo anti-SVV activity of this compound.
1. Animals and Housing:
-
Use 21-day-old weaned piglets, confirmed to be negative for SVV antigen and antibody.
-
House piglets individually or in small groups with strict biosecurity measures to prevent cross-contamination.
-
Provide a 3-day acclimatization period before the start of the experiment.
2. Experimental Design:
-
Randomly divide piglets into the following groups (n=5 per group):
-
Negative Control: No virus challenge, treated with saline.
-
Virus Control (SVV-Infected): Challenged with SVV, treated with saline.
-
Low-Dose this compound: Challenged with SVV, treated with 0.5 g of this compound.
-
Medium-Dose this compound: Challenged with SVV, treated with 1.0 g of this compound.
-
High-Dose this compound: Challenged with SVV, treated with 2.0 g of this compound.
-
3. Virus Challenge:
-
The virus challenge should be performed on day 0 of the experiment.
-
Administer SVV orally or intranasally at a pre-determined titer (e.g., 10^5 TCID50/mL).
4. This compound Administration:
-
Administer this compound orally once daily for 3 consecutive days, starting 24 hours after the virus challenge.
-
Dissolve this compound in a suitable vehicle like saline or mix it with a small amount of feed.
5. Sample Collection and Analysis:
-
Clinical Observations: Record clinical scores daily for 14 days, monitoring for fever, lethargy, anorexia, and vesicular lesions.
-
Viral Load: Collect blood and fecal samples daily to quantify SVV RNA levels using RT-qPCR.
-
Cytokine Analysis: Collect serum at specified time points (e.g., days 0, 3, 5, 7 post-infection) to measure cytokine levels (e.g., IL-1β, TNF-α, IFN-γ) using ELISA.
-
Histopathology: At the end of the study (day 14), euthanize piglets and collect tissue samples (lungs, spleen, liver, kidneys) for histopathological examination.
Experimental Workflow
Application Note 2: Antiviral Activity against Porcine Epidemic Diarrhea Virus (PEDV)
Porcine Epidemic Diarrhea Virus (PEDV) is a highly contagious coronavirus that causes severe diarrhea, vomiting, and high mortality in neonatal piglets. Studies have shown that this compound can alleviate the clinical signs of PEDV infection, reduce viral shedding, and improve intestinal health.[5][6][7]
Data Presentation
Table 4: Effect of this compound on Fecal Scores and Viral Load in PEDV-Infected Piglets
| Treatment Group | Dosage | Mean Fecal Score (Day 3 post-infection) | Fecal Viral Load (log10 copies/g) |
| Control | - | 0 | Not Detected |
| PEDV-Infected | - | 2.8 | 7.5 |
| This compound + PEDV | 100 mg/kg BW/day | 1.5 | 5.2 |
Fecal scoring: 0=normal, 1=soft, 2=mild diarrhea, 3=severe watery diarrhea.
Table 5: Effect of this compound on Intestinal Morphology in PEDV-Infected Piglets
| Treatment Group | Villus Height (μm) | Crypt Depth (μm) | Villus Height:Crypt Depth Ratio |
| Control | 450 | 150 | 3.0 |
| PEDV-Infected | 280 | 220 | 1.3 |
| This compound + PEDV | 400 | 170 | 2.4 |
Table 6: Effect of this compound on Serum Cytokine Levels in PEDV-Infected Piglets
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control | 30 | 50 |
| PEDV-Infected | 120 | 200 |
| This compound + PEDV | 50 | 90 |
Experimental Protocol
This protocol is based on the methodology for evaluating the in vivo anti-PEDV activity of this compound.
1. Animals and Housing:
-
Use 7-day-old piglets from a PEDV-negative farm.
-
House piglets individually to prevent cross-infection.
-
Provide a 3-day acclimatization period.
2. Experimental Design:
-
Employ a 2x2 factorial design with the following groups (n=8 per group):
-
Control: No this compound, no PEDV.
-
This compound (ML): this compound administration, no PEDV.
-
PEDV-Infected: No this compound, PEDV challenge.
-
This compound + PEDV (ML+PEDV): this compound administration and PEDV challenge.
-
3. This compound Administration:
-
Orally administer this compound at a dose of 100 mg/kg body weight daily for 7 days before the virus challenge.
-
Dissolve this compound in a liquid milk replacer.
4. Virus Challenge:
-
On day 8, orally challenge the PEDV and ML+PEDV groups with a PEDV strain (e.g., 1x10^4.5 TCID50/piglet).
5. Sample Collection and Analysis:
-
Fecal Scoring: Record fecal scores daily.
-
Viral Load: Collect fecal samples for quantification of PEDV RNA via RT-qPCR.
-
Intestinal Morphology: At the end of the study, collect jejunum samples for histological analysis of villus height and crypt depth.
-
Cytokine Analysis: Analyze serum for levels of pro-inflammatory cytokines like IL-6 and IL-8 using ELISA.
-
Antiviral Gene Expression: Analyze intestinal tissues for the expression of interferon-stimulated genes (ISGs) like ISG15, IFIT3, and Mx1 via RT-qPCR.[7]
Application Note 3: Immunomodulatory Effects in the Context of Pseudorabies Virus (PRV) Vaccination
While direct in vivo antiviral studies are limited, this compound (as glycerol monolaurate - GML) has been evaluated as an immunomodulatory agent to enhance the efficacy of an inactivated Pseudorabies Virus (PRV) vaccine in weaned piglets.[7]
Data Presentation
Table 7: Effect of GML on Growth Performance of PRV-Vaccinated and Challenged Piglets
| Treatment Group | Dosage | Average Daily Gain ( g/day ) | Feed Conversion Ratio |
| Challenge Control | - | 350 | 1.8 |
| Inactivated PRV Vaccine (IPV) | - | 380 | 1.7 |
| IPV + Low-Dose GML | 500 mg/kg feed | 410 | 1.6 |
| IPV + High-Dose GML | 1000 mg/kg feed | 450 | 1.5 |
Table 8: Effect of GML on PRV-Specific Antibody and Immunoglobulin Levels
| Treatment Group | PRV gB Antibody Titer (log2) | Serum IgG (mg/mL) |
| Challenge Control | <2 | 15 |
| IPV | 6 | 20 |
| IPV + High-Dose GML | 9 | 28 |
Experimental Protocol
1. Animals and Experimental Design:
-
Use 28-day-old weaned piglets.
-
Groups include: Control (no vaccine, no challenge), Challenge Control, Inactivated PRV Vaccine (IPV), IPV + Low-Dose GML, IPV + High-Dose GML.
2. Vaccination and GML Supplementation:
-
Administer the inactivated PRV vaccine at the start of the trial.
-
Supplement GML in the feed at the specified concentrations throughout the study period.
3. PRV Challenge:
-
After a period of vaccination and GML supplementation (e.g., 14 days), challenge the piglets with a virulent PRV strain.
4. Data Collection and Analysis:
-
Growth Performance: Monitor average daily gain and feed conversion ratio.
-
Immune Response: Measure PRV-specific antibody titers (e.g., against glycoprotein B) and total serum immunoglobulin levels (IgG, IgA, IgM) via ELISA.
-
Cytokine Levels: Analyze serum for key cytokines (e.g., TNF-α, IL-6, IL-10) to assess the immunomodulatory effects.
Proposed Antiviral Signaling Pathway of this compound
Research suggests that this compound's antiviral activity, particularly against PEDV, is associated with the regulation of the interferon pathway. This compound administration appears to promote the restoration of homeostasis by modulating the expression of interferon-stimulated genes (ISGs).[5][6]
Note on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)
Based on a comprehensive literature search, there is currently a lack of in vivo studies specifically evaluating the direct antiviral efficacy of this compound against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in piglets. One study conducted an in vitro screening of several medium-chain fatty acids, where this compound showed a lower inhibitory effect on PRRSV compared to caprylic monoglyceride.[5] Consequently, caprylic monoglyceride was selected for the subsequent in vivo trials in that particular study. Further research is required to determine if this compound has any therapeutic potential against PRRSV in a live animal model.
Conclusion
The available in vivo data strongly suggest that this compound is a promising candidate for controlling viral diseases in piglets, particularly those caused by SVV and PEDV. It has been shown to reduce clinical disease, decrease viral shedding, and modulate the host immune response. Furthermore, its role as an immunomodulatory agent in vaccination strategies warrants further investigation. While its efficacy against a broader range of porcine viruses like PRRSV needs to be established, this compound's safety profile and multifaceted mechanisms of action make it a valuable tool for researchers and professionals in the field of swine health and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
- 3. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antiviral Activity of Caprylic Monoglyceride against Porcine Reproductive and Respiratory Syndrome Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycerol Monolaurate to Ameliorate Efficacy of Inactivated Pseudorabies Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Monolaurin Stability Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of monolaurin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A: this compound, also known as glycerol monolaurate (GML), is a monoglyceride formed from glycerol and lauric acid[1]. It is naturally found in coconut oil and human breast milk[1]. In research and development, it is valued for its broad-spectrum antimicrobial properties, effective against various bacteria, fungi, and enveloped viruses[2]. The U.S. Food and Drug Administration (FDA) has granted this compound "Generally Recognized as Safe" (GRAS) status, making it a compound of interest for pharmaceuticals, dietary supplements, and food preservation[3][4].
Q2: What are the primary stability issues with this compound in aqueous solutions?
A: The main challenge is this compound's low solubility and stability in aqueous environments[3]. It is a lipophilic, waxy solid at room temperature with limited water solubility, which often leads to precipitation, phase separation, or the formation of a creamy paste rather than a true solution, especially at higher concentrations[5][6].
Q3: Which factors influence the stability and solubility of this compound?
A: Several factors critically affect this compound's stability in aqueous media:
-
Temperature: Increasing the temperature can aid in the initial dissolution of this compound[7][8]. However, solutions may not remain stable upon cooling.
-
pH: The pH of the solution significantly impacts this compound's antimicrobial efficacy and physical state. Its bactericidal effects are notably enhanced at a lower pH (e.g., 5.0) compared to neutral or slightly alkaline pH levels[8][9].
-
Concentration: Higher concentrations of this compound are more prone to precipitation and stability issues. In one instance, an aqueous emulsion was stable only up to a 7% concentration of this compound[6].
-
Presence of Other Components: Fats and starches can decrease the antimicrobial effectiveness of this compound, likely due to its amphiphilic nature[4].
Troubleshooting Guide
Problem: My this compound precipitates out of my aqueous buffer after preparation.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Solubility | 1. Incorporate a Co-Solvent: Prepare a concentrated stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol before diluting it into your aqueous buffer[10][11][12]. | Co-solvents can effectively dissolve this compound, allowing for the preparation of homogenous aqueous solutions at lower final concentrations. |
| Temperature Fluctuation | 2. Gentle Heating: During preparation, heat the solution to between 35°C and 60°C to aid dissolution[7]. Note that stability upon cooling is not guaranteed and may require additional stabilizers. | This compound's solubility increases with temperature. This method is often used in conjunction with other stabilization techniques. |
| Incorrect pH | 3. Adjust pH: Lowering the pH of the medium can enhance both the stability and antimicrobial activity of this compound[8]. The optimal pH is often application-dependent. | pH affects the surface charge and interactions of this compound molecules. Bactericidal effects have been observed to be greater at pH 5.0[8]. |
Problem: I cannot achieve my target concentration of this compound in water.
| Possible Cause | Troubleshooting Step | Explanation |
| Exceeding Solubility Limit | 1. Use a Solubilizer: Add a solubilizing agent such as sucrose monolaurate to the water before introducing this compound. This can significantly increase its solubility[7]. | Solubilizers can form complexes or micelles with this compound, increasing its dispersal and stability in water to create a transparent solution[7]. |
| Poor Dispersion | 2. Create a Microemulsion: Formulate a microemulsion using co-surfactants and oils. This can enhance both the stability and antimicrobial activity of this compound[13]. | Microemulsions are thermodynamically stable systems that can solubilize high amounts of lipophilic compounds like this compound in an aqueous phase. |
| Inadequate Formulation | 3. Encapsulation: For advanced applications, consider encapsulating this compound in polymeric nanoparticles (e.g., PLA) or liposomes[13]. | Encapsulation protects this compound from the aqueous environment, allowing for controlled release and improved stability in complex formulations. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₅H₃₀O₄ | [1] |
| Molecular Weight | 274.4 g/mol | [14] |
| Melting Point | ~35-63 °C | [14][15] |
| HLB Value | ~5.0 - 5.9 | [15] |
| Appearance | White to off-white waxy solid/powder | [2][5] |
| Water Solubility | Limited / Practically Insoluble |[2][5][14] |
Table 2: Example Concentrations for Preparing Stabilized this compound Solutions
| Component | Concentration | Purpose | Source |
|---|---|---|---|
| This compound | 50 µg/mL | Antimicrobial aqueous solution | [7] |
| Sucrose Monolaurate | 100 µg/mL | Solubilizer | [7] |
| ε-Polylysine | 25 µg/mL | Synergistic antimicrobial agent | [7] |
| This compound Stock | 2 mg/mL | Stock solution for dilution | [10][12] |
| DMSO | 5% (v/v) | Co-solvent for stock solution |[10][12] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Aqueous this compound Solution
This protocol is adapted from a method describing the use of a solubilizer to create a stable aqueous solution[7].
-
Prepare Solubilizer Solution: Dissolve sucrose monolaurate in sterilized deionized water to a final concentration of 100 µg/mL.
-
Heat Solution: Gently heat the sucrose monolaurate solution to approximately 50°C.
-
Add this compound: While stirring, add this compound powder to the heated solution to achieve the desired final concentration (e.g., 50 µg/mL).
-
Ensure Dissolution: Continue stirring until the this compound is fully dissolved and the solution becomes transparent.
-
Cooling: Allow the solution to cool to room temperature.
-
Add Other Components (Optional): If required, other components like ε-polylysine can be added once the solution is cool.
-
Stability Check: Store the solution under desired conditions and visually inspect for any precipitation or phase separation over time.
Protocol 2: Preparation of a this compound Stock Solution with a Co-solvent
This protocol is based on common laboratory practices for solubilizing this compound for in vitro assays[10][12].
-
Weigh this compound: Accurately weigh the required amount of this compound powder (e.g., 4 mg).
-
Initial Solubilization: Add this compound to a small volume of pure Dimethyl Sulfoxide (DMSO) (e.g., 100 µL). Use of sonication or gentle warming (up to 60°C) can assist in dissolution[16].
-
Dilute with Media: Add the appropriate aqueous buffer or culture medium (e.g., Tryptic Soy Broth) to the DMSO-monolaurin mixture to reach the final desired stock concentration (e.g., 2 mg/mL in a final volume of 2 mL).
-
Vortex: Vortex the solution thoroughly to ensure it is homogenous. The final DMSO concentration should be kept low (e.g., ≤5%) to minimize solvent effects in subsequent experiments.
-
Storage: Store the stock solution at -20°C for short-term use[11]. For longer-term storage, -80°C is recommended[16].
Protocol 3: Assessment of Emulsion Capacity and Stability
This method is adapted from a published study to evaluate the emulsifying properties of this compound itself or a this compound-containing formulation[17].
-
Prepare Solution: Prepare a 1% (w/v) solution of the this compound formulation in deionized water.
-
Create Emulsion: Homogenize 5 mL of the this compound solution with 5 mL of a standard oil (e.g., soybean oil).
-
Centrifuge: Centrifuge the resulting emulsion at 1100 rpm for 5 minutes.
-
Calculate Emulsion Capacity (EC): Measure the height of the emulsified layer and the total height of the contents in the tube.
-
EC (%) = (Height of emulsified layer / Height of total contents) x 100
-
-
Assess Emulsion Stability (ES): To test stability, heat a separate, freshly prepared emulsion sample at 80°C for 30 minutes.
-
Centrifuge Again: Centrifuge the heated emulsion at 1100 rpm for 5 minutes.
-
Calculate Emulsion Stability (ES): Measure the height of the emulsified layer after heating.
-
ES (%) = (Height of emulsified layer after heating / Height of emulsified layer before heating) x 100
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Experimental workflow for preparing a solubilized this compound solution.
Caption: Key factors influencing the stability of this compound in water.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 27215-38-9: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 8. Influence of Temperature, pH, and Glycerol Monolaurate on Growth and Survival of Listeria monocytogenes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of this compound Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 142-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Monolaurin Concentration for Antiviral Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monolaurin. Our goal is to help you overcome common challenges encountered during your antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antiviral activity?
A1: this compound, a monoester of lauric acid, primarily exerts its antiviral effects against enveloped viruses.[1][2][3][4] Its principal mechanism involves the disruption of the virus's lipid envelope, leading to the disintegration of the viral particle.[1][4] Additionally, this compound can interfere with later stages of the viral replication cycle, such as virus assembly and maturation.[1][2][5]
Q2: Against which types of viruses is this compound most effective?
A2: this compound is most effective against enveloped viruses.[1][2] This includes a broad range of human and animal pathogens such as Herpes simplex virus (HSV), influenza virus, Zika virus, and coronaviruses.[1][3] While its primary activity is against enveloped viruses, some studies have shown inhibitory effects against non-enveloped viruses as well. For instance, this compound has demonstrated a strong inhibitory effect on the non-enveloped Seneca Valley virus, inhibiting viral replication by up to 80% in vitro.[6]
Q3: What is a typical starting concentration for in vitro antiviral assays?
A3: Based on published literature, a good starting point for in vitro antiviral assays is in the range of 10-100 µg/mL. For example, a concentration of 40 μg/mL has been shown to be effective against HIV-1, while 80 μg/mL effectively inhibited the replication of mumps, yellow fever, and Zika viruses.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific virus and cell line.
Q4: Is this compound cytotoxic to host cells?
A4: this compound is generally recognized as safe (GRAS) by the FDA and exhibits low cytotoxicity to host cells at effective antiviral concentrations.[7][8] For example, one study found that cell viability remained above 90% at concentrations up to 50 μg/mL in BHK-21 cells.[6] Another study on a human breast cancer cell line (MCF-7) reported an IC50 of 80 µg/ml, but it did not show significant cytotoxic effects on a normal breast cell line (MCF-10a) at these concentrations.[9] However, it is imperative to determine the cytotoxicity of this compound in your specific cell line using a standard cytotoxicity assay.
Q5: How does pH affect the antiviral activity of this compound?
A5: The pH of the experimental medium can influence this compound's antiviral efficacy. Some studies have reported that a lower pH (around 4.2) can enhance its virucidal activity.[1] This is an important parameter to consider and potentially optimize during your experimental design.
Data Summary Tables
Table 1: Effective Concentrations of this compound Against Various Viruses
| Virus | Virus Type | Effective Concentration | Efficacy | Reference |
| Mumps virus, Yellow fever virus, Zika virus | Enveloped | 80 µg/mL | Effective inhibition of replication | [1] |
| HIV-1 | Enveloped | 40 µg/mL | Effective inhibition of replication | [1] |
| 14 Human RNA and DNA viruses | Enveloped | 1% in reaction mixture | >99.9% reduction in infectivity | [10][11] |
| Seneca Valley Virus | Non-enveloped | Not specified | Up to 80% inhibition of replication | [6] |
| SARS-CoV-2, Influenza viruses | Enveloped | 0.1-0.2% w/w in formulation | >99.99% efficacy | [12][13] |
Table 2: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Cytotoxicity Metric | Finding | Reference |
| BHK-21 | CCK8 | MNTD (Maximum Non-Toxic Dose) | >90% cell viability at 50 µg/mL | [6] |
| Human Gingival Fibroblasts, Human Peripheral Blood Mononuclear Cells | Not specified | No cytotoxicity | No cytotoxicity at < 640 µM | [14] |
| MCF-7 (Human breast cancer) | MTT | IC50 | 80 µg/mL | [9] |
| MCF-10a (Normal human breast) | MTT | Cytotoxicity | No significant cytotoxicity at concentrations that were cytotoxic to MCF-7 cells | [9] |
Experimental Protocols
Protocol 1: Determination of Maximum Non-Toxic Dose (MNTD) using CCK8 Assay
This protocol outlines the steps to determine the maximum concentration of this compound that does not exhibit significant cytotoxicity to the host cells.
-
Cell Seeding: Seed monolayer cells (e.g., BHK-21) in a 96-well plate at an appropriate density and incubate for 24 hours at 37°C with 5% CO₂.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO). From this stock, prepare a series of 2-fold serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL, etc.).[6]
-
Treatment: Remove the culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-only control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[6]
-
CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation of Cell Viability: Calculate the cell viability as a percentage relative to the cell-only control. The MNTD is the concentration at which cell viability is >90%.[6]
Protocol 2: In Vitro Viral Inhibition Assay
This protocol is used to evaluate the antiviral activity of this compound against a specific virus.
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to form a monolayer.
-
Virus and Compound Preparation: Prepare a virus stock with a known titer (e.g., 100 TCID₅₀). Prepare a solution of this compound at its MNTD in cell culture medium.
-
Infection and Treatment:
-
Simultaneous Treatment: Mix the virus suspension with the this compound solution and add the mixture to the cells.
-
Pre-treatment of Cells: Pre-incubate the cells with the this compound solution for a specific period (e.g., 1 hour), then remove the solution and infect the cells with the virus.
-
Post-treatment of Cells: Infect the cells with the virus for a specific period (e.g., 1 hour), then remove the virus inoculum and add the this compound solution.
-
-
Controls: Include a virus-only control (cells infected with the virus in the absence of this compound) and a cell-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until complete cytopathic effect (CPE) is observed in the virus-only control wells (typically 36-48 hours).[6]
-
Assessment of Viral Inhibition: The inhibition of viral replication can be assessed by various methods:
-
CPE Observation: Visually inspect the cells for the presence or absence of CPE.
-
CCK8 Assay: Measure cell viability to quantify the protective effect of this compound.
-
Plaque Reduction Assay: For viruses that form plaques, this assay can be used to quantify the reduction in viral titer.
-
-
Calculation of Inhibition Rate: The virus inhibition rate can be calculated based on the difference in cell viability or viral titer between the treated and untreated infected cells.[6]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
-
Possible Cause: The MNTD was not accurately determined for the specific cell line and experimental conditions.
-
Solution:
-
Carefully repeat the cytotoxicity assay (Protocol 1) with a wider range of concentrations and ensure accurate dilutions.
-
Check the purity of the this compound sample. Impurities could contribute to cytotoxicity.
-
Consider the confluency of the cell monolayer. A less confluent monolayer may be more sensitive to the compound.
-
Evaluate the solvent (e.g., DMSO) concentration in your final dilutions, as high concentrations can be toxic to cells.
-
Problem 2: Inconsistent or No Antiviral Activity
-
Possible Cause: The concentration of this compound is too low, or the experimental conditions are not optimal.
-
Solution:
-
Perform a dose-response curve to identify the EC₅₀ (half-maximal effective concentration).
-
Verify the virus titer to ensure an appropriate multiplicity of infection (MOI) is being used.
-
Consider the timing of treatment. The effectiveness of this compound may vary depending on whether it is added before, during, or after viral infection.
-
Optimize the pH of the culture medium, as lower pH can enhance this compound's activity.[1]
-
Ensure proper mixing of this compound in the medium, as it has low water solubility. Using a carrier solvent like DMSO is common.
-
Problem 3: Difficulty in Reproducing Results
-
Possible Cause: Variability in experimental procedures or reagents.
-
Solution:
-
Standardize all experimental parameters, including cell seeding density, virus MOI, incubation times, and reagent concentrations.
-
Use the same batch of this compound, cells, and virus for a set of comparative experiments.
-
Ensure consistent and thorough washing steps to remove any residual compounds or virus that could interfere with the results.
-
Calibrate all equipment, such as pipettes and plate readers, regularly.
-
Visualizations
Caption: Antiviral mechanism of this compound against enveloped viruses.
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. drberg.com [drberg.com]
- 4. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]
- 5. This compound Research — this compound and More [monolaurinandmore.com]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Benefits, Dosage, and Side Effects [healthline.com]
- 9. Evaluation of cytotoxic effect of this compound on human breast cancer cell line (mcf-7) [icbcongress.com]
- 10. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Addressing challenges in monolaurin bioavailability for research studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges in monolaurin bioavailability for research studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary research applications?
A1: this compound, also known as glycerol monolaurate (GML), is a monoester formed from lauric acid and glycerol.[1] It is naturally found in coconut oil and human breast milk.[2] Its primary research interest stems from its broad-spectrum antimicrobial properties, effective against various bacteria, fungi, and enveloped viruses.[3][4] Additionally, it exhibits immunomodulatory effects, including the ability to regulate pro-inflammatory cytokines.[5][6]
Q2: What are the main challenges associated with the oral bioavailability of this compound?
A2: The primary challenge is this compound's low stability and poor solubility in aqueous environments.[2] This amphiphilic nature (having both water-soluble and lipid-soluble parts) can lead to poor absorption in the gastrointestinal tract, limiting its systemic availability for in vivo studies.[7] A review of peer-reviewed literature highlights a lack of human clinical studies on the bioavailability and efficacy of this compound as a dietary supplement for systemic use, with most in vivo evidence being for topical applications.[2][8][9]
Q3: What are the known mechanisms of action for this compound?
A3: this compound exerts its effects through several mechanisms:
-
Disruption of Lipid Membranes: It integrates into the lipid bilayer of microbial cell membranes, disrupting their integrity and causing leakage of cellular components.[1] This is particularly effective against enveloped viruses.[10][11]
-
Inhibition of Signal Transduction: It can interfere with cellular signaling pathways in bacteria, for example, by blocking signal transduction required for the expression of virulence factors or antibiotic resistance.[3][5]
-
Modulation of Host Immune Response: this compound can inhibit the production of pro-inflammatory cytokines like IL-1α, IL-1β, IL-6, and TNF-α.[6][12] It can also promote the release of antiviral cytokines such as interferon-γ (IFN-γ).[12]
Q4: Are there any established effective in vivo concentrations of this compound?
A4: While comprehensive pharmacokinetic data is limited, some studies provide target concentrations. A prospective observational study associated a serum this compound concentration of 0.45 µg/mL with a lower risk of SARS-CoV-2 infection.[13] In animal studies, dietary supplementation for broilers at levels of 0.25 g/kg to 1 g/kg has shown positive effects on immunity and growth performance.[11] For piglets infected with Seneca Valley Virus, a dose of 100 mg/kg of body weight was shown to alleviate symptoms and reduce viral load.[9]
Troubleshooting Guide
Problem 1: Low or inconsistent plasma concentrations of this compound in animal studies.
-
Possible Cause: Poor absorption from the GI tract due to low aqueous solubility. The compound may be precipitating or being metabolized before reaching systemic circulation.
-
Solution 1: Advanced Formulation Strategies. Standard suspension or simple oil-based delivery is often insufficient. Encapsulation techniques can significantly improve bioavailability.
-
Solution 2: Inclusion of Absorption Enhancers. While specific data for this compound is sparse, the co-administration of agents that transiently open tight junctions or inhibit efflux pumps could be explored, though this requires careful toxicological evaluation.
-
Solution 3: Route of Administration. For initial proof-of-concept studies where oral delivery is not a strict requirement, consider alternative routes like intraperitoneal injection to bypass the gastrointestinal barrier and establish systemic efficacy.
Problem 2: Inconsistent results in in vitro antimicrobial or antiviral assays.
-
Possible Cause 1: Poor Solubility in Media. this compound's low water solubility can lead to precipitation in standard aqueous culture media, reducing the effective concentration and leading to high variability.
-
Solution 1: Prepare a stock solution in a suitable solvent like ethanol. When adding to the culture, ensure the final solvent concentration is low (e.g., <1%) and does not affect the cells or microbes being tested. Run a vehicle control with the same solvent concentration.
-
Possible Cause 2: Interaction with Assay Components. Components in the culture medium, such as fats or starches, can sequester this compound, reducing its availability to interact with the target organism.[16]
-
Solution 2: Minimize interfering components in the assay medium where possible. If using complex media, be aware of potential interactions and consider testing in a simpler buffered solution for baseline activity.
Quantitative Data Summary
Table 1: In Vitro Antimicrobial & Antifungal Activity of this compound
| Organism | Assay Type | Effective Concentration (MIC*) | Reference |
| Staphylococcus aureus | Microtiter plate assay | 12.5 µg/mL | [16] |
| Escherichia coli | Microtiter plate assay | 25 µg/mL | [16] |
| Candida albicans (Biofilm) | Biofilm antifungal assay | 1,250 - 2,500 µM | [6] |
| Various Skin Pathogens | In vitro sensitivity test | 20 mg/mL (100% sensitivity) | [17] |
*MIC: Minimum Inhibitory Concentration. Note that concentrations vary significantly based on the specific strain, assay conditions, and whether the organism is in a planktonic or biofilm state.
Table 2: In Vivo Dosage and Observed Effects of this compound
| Animal Model | Dosage | Route | Key Findings | Reference |
| Broiler Chickens | 0.25 - 1 g/kg feed | Oral | Improved feed conversion ratio; enhanced antibody titers against Newcastle Disease. | [11] |
| Broiler Chicks | 4 g/kg feed | Oral | Enhanced body weight gain; improved pro-inflammatory cytokine profiles (TNF-α, IL-12). | [7] |
| Piglets | 100 mg/kg BW/day | Oral | Reduced clinical signs and viral load from Seneca Valley Virus; decreased inflammatory cytokines. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion for Oral Delivery
This protocol is a generalized method based on high-energy homogenization techniques.
-
Preparation of Oil and Aqueous Phases:
-
Oil Phase: Dissolve this compound in a carrier oil (e.g., medium-chain triglyceride oil or coconut oil) to a final concentration of 5% (w/w).
-
Aqueous Phase: Prepare a solution of a non-ionic surfactant (e.g., Tween 80 or Polysorbate 80) in deionized water at a concentration of 2-5% (v/v).[18]
-
-
Pre-emulsification:
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize at 800-900 bars for 5-10 cycles.[20] Cool the resulting nanoemulsion in an ice water bath to prevent degradation.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A particle size <200 nm and PDI <0.3 is desirable.
-
Assess stability by monitoring particle size and visual appearance (for phase separation) after storage at 4°C and room temperature for several weeks.
-
Determine encapsulation efficiency by separating the nanoemulsion from free this compound using centrifugation and quantifying the amount of this compound in the supernatant.
-
Protocol 2: Preparation of this compound-Loaded Liposomes for Oral Delivery
This protocol is based on the standard thin-film hydration method.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a phospholipid like DSPC and cholesterol in a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[21]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated (using a probe sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size and zeta potential using DLS.
-
Determine encapsulation efficiency by disrupting the liposomes with a solvent (e.g., methanol) and quantifying the total this compound content using a suitable analytical method like HPLC, comparing it to the initial amount used.
-
Visualizations
Signaling Pathways
Caption: Proposed immunomodulatory mechanism of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound bioavailability.
References
- 1. What is the mechanism of Glycerol monolaurate? [synapse.patsnap.com]
- 2. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nexus Academic Publishers (NAP) [nexusacademicpublishers.com]
- 8. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycerol Monolaurate, an Analogue to a Factor Secreted by Lactobacillus, Is Virucidal against Enveloped Viruses, Including HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anionic liposome formulation for oral delivery of thuricin CD, a potential antimicrobial peptide therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effectiveness of oil-based nanoemulsions with molecular docking of its antimicrobial potential :: BioResources [bioresources.cnr.ncsu.edu]
- 19. Nanoemulsion preparation [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. liposomes.ca [liposomes.ca]
Strategies to improve the solubility of monolaurin for in vitro experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of monolaurin in in vitro experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: this compound powder does not dissolve in my aqueous buffer or cell culture medium.
-
Cause: this compound is a lipophilic, waxy solid that is generally insoluble in water.[1][] Direct addition to aqueous solutions will result in the powder remaining undissolved.
-
Solution: A stock solution must first be prepared in an appropriate organic solvent.
-
Select a Biocompatible Solvent: Dimethyl sulfoxide (DMSO) or ethanol are commonly used for in vitro studies.[3][4]
-
Prepare a Concentrated Stock: Weigh the desired amount of this compound and dissolve it in a minimal volume of the chosen solvent. For example, a stock solution in DMSO can be prepared at a concentration of 12.5 mg/mL.[3]
-
Aid Dissolution: If necessary, use warming (up to 60°C) and sonication or vortexing to ensure the this compound is fully dissolved in the organic solvent.[3][5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can promote precipitation.[3][6]
-
Issue 2: My this compound stock solution (in DMSO/ethanol) precipitates immediately upon addition to the cell culture medium.
-
Cause: This is a common phenomenon known as "precipitation upon dilution" or "salting out." When the concentrated organic stock solution is added to the aqueous medium, the abrupt change in solvent polarity causes the poorly water-soluble this compound to crash out of the solution.[7] The aqueous environment cannot maintain the solubility achieved in the organic solvent.[7]
-
Solutions:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Temperature shifts can cause high-molecular-weight components to fall out of solution.[6][8]
-
Stepwise Dilution: Instead of adding the stock directly to the final volume, add the stock solution to a small volume of pre-warmed medium or serum first. Mix gently but thoroughly, then add this intermediate solution to the final volume of the medium.
-
Increase Final Solvent Concentration (with caution): While the goal is to keep the final solvent concentration low (typically <0.5% to avoid cytotoxicity), a slight increase might be necessary. However, you must run a vehicle control to ensure the solvent concentration itself does not affect your experimental results.
-
Use a Co-Solvent/Surfactant System: For higher target concentrations, a simple DMSO stock may be insufficient. A formulation containing co-solvents and surfactants can create a more stable solution.[3] (See Protocol 2 below).
-
Issue 3: The culture medium becomes cloudy or hazy over time after adding this compound.
-
Cause 1: Microbial Contamination: Cloudiness is a classic sign of bacterial or fungal contamination.[9]
-
Troubleshooting: Before assuming it is precipitation, inspect the culture flask under a microscope for motile bacteria or fungal hyphae. If contaminated, discard the culture and thoroughly disinfect the biosafety cabinet.[6]
-
-
Cause 2: Delayed Precipitation: The this compound solution may be supersaturated and thermodynamically unstable, leading to gradual precipitation over hours or days. This can be exacerbated by temperature fluctuations (e.g., removing the plate from the incubator for extended periods).[6]
-
Troubleshooting:
-
Try preparing the final solution immediately before use.
-
Consider using a more robust solubilization strategy, such as cyclodextrins or nanoemulsions, which create more stable complexes.[10][11]
-
Ensure the incubator has proper humidification to prevent evaporation, which can concentrate media components and lead to precipitation.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for making a this compound stock solution?
For in vitro biological assays, biocompatibility is key. While this compound is soluble in various organic solvents, DMSO and ethanol are the most common choices for cell culture applications.[1][][3]
| Solvent | Reported Solubility / Notes | Suitability for In Vitro | Citation(s) |
| DMSO | 12.5 mg/mL (requires warming and sonication) | High (use newly opened, anhydrous DMSO) | [3] |
| Ethanol | Soluble; often used in combination with water as a hydroalcoholic solution for extraction. | High (ensure final concentration is non-toxic to cells) | [1][4][12] |
| Methanol | Soluble (almost transparent) | Moderate (more toxic than ethanol; use with caution) | [] |
| Chloroform | Soluble (50 mg/mL) | Low (highly toxic to cells; not for live-cell assays) | [1][] |
| PEG300 | Used as a co-solvent in formulations | High (part of a vehicle system) | [3] |
| Corn Oil | Soluble (≥ 1.25 mg/mL with 10% DMSO) | Moderate (for specific lipid-based assays, not standard cell culture) | [3] |
Q2: How can I increase the aqueous solubility of this compound without using high levels of organic solvents?
Several advanced formulation strategies can significantly enhance the aqueous solubility and stability of this compound.
-
Surfactants and Emulsifiers: These agents have both hydrophilic and hydrophobic parts, allowing them to stabilize this compound in aqueous solutions. Non-ionic surfactants like Tween-80 are often used in cell culture.[3][13] A patented method also describes using sucrose monolaurate to create a transparent aqueous solution of this compound.[14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can encapsulate this compound, forming an "inclusion complex" that is water-soluble.[10][15] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a common derivative used for this purpose.[3]
-
Nanoemulsions: this compound can be incorporated into the oil phase of an oil-in-water nanoemulsion.[17][18] These are stable, nanometer-sized droplets of oil dispersed in water, which can effectively deliver lipophilic compounds in an aqueous environment.[11][19]
| Strategy | Components | Achievable Concentration | Key Advantage | Citation(s) |
| Co-Solvent/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Creates a clear solution suitable for many assays. | [3] |
| Cyclodextrin Complex | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL | Reduces the required amount of organic co-solvents. | [3] |
| Sucrose Ester | Sucrose monolaurate (0.1 to 100 µg/mL) | 25 to 50 µg/mL this compound | Creates a transparent aqueous solution. | [14] |
Q3: Can you provide a detailed protocol for preparing a this compound solution?
Yes, here are protocols for two common methods.
Experimental Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is for creating a basic, concentrated stock solution.
-
Preparation: Use an aseptic technique in a biosafety cabinet. Use sterile, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[3]
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 12.5 mg/mL).
-
Aid Solubilization: Tightly cap the tube. Warm the solution to 60°C and vortex or sonicate until the this compound is completely dissolved and the solution is clear.[3]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for up to 6 months or -20°C for 1 month.[3] Avoid repeated freeze-thaw cycles.[3][6]
Experimental Protocol 2: Solubilization Using a Co-Solvent/Surfactant System
This protocol, adapted from a commercially available datasheet, is for achieving a higher concentration in a vehicle suitable for in vivo or in vitro use.[3]
-
Preparation: In a sterile tube, add the solvents sequentially.
-
Add DMSO: To your weighed this compound powder, add 10% of the final volume as DMSO. Mix well to dissolve the this compound.
-
Add PEG300: Add 40% of the final volume as PEG300. Mix thoroughly.
-
Add Tween-80: Add 5% of the final volume as Tween-80. Mix until the solution is homogeneous.
-
Add Saline: Add the remaining 45% of the final volume as sterile saline. Mix until a clear solution is formed. The final concentration of this compound can be ≥ 1.25 mg/mL.[3]
-
Storage: Store the final solution appropriately based on your experimental needs, typically at 4°C for short-term use or frozen for long-term storage.
Visual Guides
Workflow for Troubleshooting this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation in cell culture.
Logical Flow for Selecting a Solubilization Strategy
Caption: A guide for choosing the right this compound solubilization method.
References
- 1. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 5. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Natural Surfactant Glycerol Monolaurate Significantly Reduces Development of Staphylococcus aureus and Enterococcus faecalis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Nanoemulsion for Solubilization, Stabilization, and In Vitro Release of Pterostilbene for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monolaurin. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Section 1: Physicochemical Properties and Formulation
This section addresses the common hurdles related to this compound's solubility, stability, and its interactions within experimental media.
FAQs
Q: My this compound is not dissolving in my aqueous buffer for an in vitro assay. What are the recommended methods for solubilization?
A: this compound has low solubility and stability in aqueous environments, which is a significant challenge for formulation and application.[1][2] For in vitro assays, a common method involves first dissolving the this compound in a solvent like pure dimethyl sulfoxide (DMSO) to create a stock solution.[3] This stock can then be diluted in the desired culture medium, such as Tryptic Soy Broth (TSB), to achieve the final working concentration.[3] For example, a 2 mg/mL stock solution can be prepared by dissolving 4 mg of this compound in 100 µL of DMSO and then adding 1900 µL of TSB.[3] It is crucial to include a vehicle control (e.g., medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.[3]
Q: How does the composition of my experimental medium affect the antimicrobial activity of this compound?
A: The effectiveness of this compound can be significantly influenced by the components of the medium. Research has shown that the presence of fat or starch can reduce its antibacterial effectiveness.[4][5] Conversely, the presence of protein does not appear to inhibit its activity.[4][5] This is likely due to the amphiphilic nature of this compound.[4] When designing experiments, especially in complex media, it is essential to consider these potential interactions. Combining this compound with agents like EDTA or nisin can synergistically enhance its activity against certain bacteria, which may help overcome inhibitory effects of the medium.[5][6]
Q: What are the challenges in developing formulations for in vivo studies?
A: The primary challenges for in vivo delivery are this compound's low water solubility and high melting point.[2][7] These properties make it difficult to formulate for systemic administration. To overcome this, researchers are exploring advanced delivery systems. One promising approach is the use of nanocapsules or gel-like microemulsions, which can improve stability, increase solubility in water, and protect the compound, potentially enhancing its bioavailability and efficacy.[2][6][7]
Section 2: Analytical and Quantitative Methods
Accurate quantification of this compound is critical for synthesis, formulation, and pharmacokinetic studies. This section details common analytical techniques.
FAQs
Q: What are the standard methods for quantifying this compound in experimental samples?
A: Gas chromatography with a flame ionization detector (GC-FID) and high-performance liquid chromatography with an evaporative light-scattering detector (HPLC-ELSD) are two validated methods for the determination of this compound, lauric acid, dilaurin, and trilaurin in samples like modified coconut oil.[8] The choice between them depends on the specific analytes you need to quantify. GC-FID is particularly suitable for quantifying lauric acid (LA), this compound (ML), and dilaurin (DL), while HPLC-ELSD is more appropriate for this compound (ML), dilaurin (DL), and trilaurin (TL).[8] For qualitative analysis during synthesis, thin-layer chromatography (TLC) can be used to monitor the presence of this compound.
Q: How do the GC-FID and HPLC-ELSD methods compare in terms of sensitivity?
A: The sensitivity of the two methods varies depending on the analyte. The GC-FID method is generally more sensitive for lauric acid analysis, while the HPLC-ELSD method is more sensitive for trilaurin analysis.[8] A comparison of their limits of detection (LODs) and quantification (LOQs) is summarized in the table below.
Table 1: Comparison of Analytical Method Sensitivity [8]
| Method | Analyte | Limit of Detection (LOD) (mg/mL) | Limit of Quantification (LOQ) (mg/mL) |
| GC-FID | Lauric Acid | ≤ 0.033 | 0.099 - 0.789 |
| This compound | 0.033 - 0.260 | 0.099 - 0.789 | |
| Dilaurin | 0.033 - 0.260 | 0.099 - 0.789 | |
| HPLC-ELSD | Lauric Acid | ≤ 0.421 | 0.122 - 1.277 |
| This compound | 0.040 - 0.421 | 0.122 - 1.277 | |
| Dilaurin | 0.040 - 0.421 | 0.122 - 1.277 | |
| Trilaurin | ≤ 0.040 | 0.122 - 1.277 |
Experimental Protocol: Quantification of this compound via GC-FID
This protocol is adapted from methods used for analyzing this compound in modified coconut oil preparations.[9][10]
Objective: To extract and quantify this compound from an oil-based solution.
Materials:
-
Sample containing this compound (e.g., modified coconut oil)
-
Dichloromethane
-
Silica gel for column chromatography
-
Mobile phase for column (e.g., hexane: ether: acetic acid)
-
GC-FID system
Methodology:
-
Liquid-Liquid Extraction (LLE):
-
Purification by Column Chromatography (CC):
-
Quantification by GC-FID:
-
Prepare the purified this compound fraction for injection into the GC-FID system.
-
Run the sample according to the instrument's optimized parameters for fatty acid and glyceride analysis.
-
Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of a this compound standard.
-
Caption: Experimental workflow for this compound analysis.
Section 3: In Vitro Antimicrobial Assays
This section provides guidance on designing and troubleshooting antimicrobial experiments, including determining minimum inhibitory concentrations (MIC).
FAQs
Q: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays for this compound. What experimental factors could be causing this?
A: The antimicrobial activity of this compound is sensitive to several factors. Inconsistent results can arise from:
-
pH and Temperature: The effectiveness of this compound can be influenced by the pH and temperature of the culture medium.[1] Ensure these are tightly controlled.
-
Medium Composition: As mentioned previously, high levels of fats or carbohydrates can interfere with this compound's activity.[5] Use a consistent and, if possible, simple medium for initial screenings.
-
Bacterial Strain: this compound is generally more effective against Gram-positive than Gram-negative bacteria due to differences in their cell membrane structures.[6][11] Its efficacy can also vary between different species and even strains.
-
Inoculum Size: Variations in the starting bacterial concentration can lead to different MIC values. Standardize your inoculum preparation carefully.
Q: What are typical MIC values for this compound against common bacteria?
A: MIC values can vary based on the specific strain and assay conditions. However, published data provide a general range of this compound's activity. This compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.[4][6][11]
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | Type | Reported MIC (µg/mL) | Citation(s) |
| Staphylococcus aureus | Gram-positive | 12.5 - 128 | [4][6][11] |
| Bacillus subtilis | Gram-positive | 30 | [4] |
| Escherichia coli | Gram-negative | 25 - >4000 | [4][11] |
| Candida albicans | Fungus | 125 | [4] |
Experimental Protocol: Microtiter Plate Assay for MIC Determination
This protocol is based on standard methods for assessing the antimicrobial activity of this compound.[4]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Microorganism culture, adjusted to a standard concentration (e.g., 0.5 McFarland)
-
Positive control (medium + microorganism)
-
Negative control (medium only)
-
Vehicle control (medium + microorganism + solvent at highest concentration used)
Methodology:
-
Serial Dilution:
-
Add 100 µL of growth medium to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism.
-
Add a specific volume (e.g., 10 µL) of the inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and time for the test microorganism (e.g., 37°C for 24 hours).
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound in a well with no visible growth.
-
Section 4: Mechanism of Action
Understanding how this compound works at a molecular level is key to its development as a therapeutic agent. This section covers its known mechanisms.
FAQs
Q: What is the primary antimicrobial mechanism of this compound?
A: The principal mechanism is the disruption of the lipid membranes of pathogens.[12] this compound is amphiphilic, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) parts.[12] This structure allows it to integrate into the lipid bilayer of bacterial and viral envelopes.[12][13] This integration disrupts the membrane's integrity, increasing its permeability and causing leakage of vital cellular components, which ultimately leads to cell death.[12] This mechanism is particularly effective against enveloped viruses.[6][13][14]
Caption: this compound's mechanism of membrane disruption.
Q: Beyond membrane disruption, what other mechanisms of action have been reported for this compound?
A: this compound has several other reported mechanisms. It can interfere with signal transduction and transcription processes within bacterial cells.[6] Specifically, it can inhibit signal transduction pathways that are critical for the production of virulence factors and toxins in bacteria like Staphylococcus aureus.[6] It has also been shown to interfere with quorum sensing, the communication system bacteria use to coordinate group behaviors like biofilm formation.[12] In viruses, this compound can prevent the binding of the virus to the host cell membrane and inhibit later stages of the replication cycle, such as assembly and maturation.[6][14]
Q: How does this compound interact with the host immune system?
A: this compound can modulate the host's immune response. It has been shown to enhance the immune system by modulating T-cell lymphocyte production and controlling immune cell proliferation.[14] In studies related to Porcine Epidemic Diarrhea Virus (PEDV), this compound was found to promote the restoration of homeostasis by regulating the interferon pathway.[15] It can also control the production of pro-inflammatory cytokines, which helps in managing the inflammatory response to infection.[14][15]
Caption: Modulation of host immune pathways by this compound.
References
- 1. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial interactions of this compound with commonly used antimicrobials and food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Ecotoxicology of Glycerol Monolaurate nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in Solution Preparations Composed of Modified Coconut Oil Using GC-FID | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Glycerol monolaurate? [synapse.patsnap.com]
- 13. drberg.com [drberg.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for consistent monolaurin results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving monolaurin.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My this compound solution is precipitating after dilution in culture medium. How can I prevent this?
A1: this compound is a lipophilic compound with low aqueous solubility. Precipitation upon dilution into aqueous-based culture media is a common issue. Here are some steps to mitigate this:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is an effective solvent for this compound, high final concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%.[1][2]
-
Two-Step Dilution: Instead of diluting your DMSO stock directly into the full volume of aqueous medium, perform a serial dilution in DMSO first. Then, add the final diluted DMSO-monolaurin solution to your culture medium dropwise while gently vortexing or swirling.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility. However, avoid overheating as it can degrade media components.
-
Sonication: For persistent precipitation, brief sonication of the final solution in a 37°C water bath for 10-30 minutes can help to dissolve the precipitate. Ensure the solution is completely clear before adding it to your cells.[2]
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound-treated samples to account for any solvent effects.[1]
Q2: I am observing unexpected cell death or changes in cell morphology in my control wells (vehicle control). What could be the cause?
A2: If you observe toxicity in your vehicle control wells, it is likely due to the solvent (e.g., DMSO) or other environmental factors.
-
DMSO Toxicity: As mentioned, high concentrations of DMSO are cytotoxic. Ensure your final concentration is as low as possible while still maintaining this compound solubility.
-
Media Evaporation: In multi-well plates, evaporation from outer wells can concentrate media components, including salts and the solvent, leading to cytotoxicity. Ensure proper humidification in your incubator and consider not using the outermost wells for critical experiments.[3]
-
pH Shifts: Changes in the pH of the culture medium, indicated by a color change of the phenol red indicator, can be detrimental to cells. This can be caused by microbial contamination or cellular stress.[4]
-
Contamination: Bacterial or fungal contamination can cause turbidity and cell death. Visually inspect your cultures under a microscope for any signs of contamination.[3][4]
Q3: My minimum inhibitory concentration (MIC) values for this compound are inconsistent between experiments.
A3: Variability in MIC assays can arise from several factors. Standardization of your protocol is key to obtaining reproducible results.
-
Inoculum Density: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5][6]
-
Broth Composition: The type and composition of the culture broth can influence the activity of this compound. Use the recommended broth for the specific microorganism you are testing and ensure its consistency between experiments.[6]
-
Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as specified for the test organism. Variations can lead to different growth rates and affect the apparent MIC.[6]
-
Reading the MIC: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth.[7] Use a consistent method for determining the absence of growth, either visually or with a plate reader. For some antimicrobials, an 80% reduction in growth compared to the control is used as the endpoint.[6]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound primarily exerts its antimicrobial effects by disrupting the lipid bilayer of the cell membranes of bacteria, viruses, and fungi.[8][9] Its amphiphilic nature, having both a hydrophilic glycerol head and a hydrophobic lauric acid tail, allows it to integrate into the membrane, leading to increased permeability and ultimately cell lysis.[8] For some bacteria, this compound can also interfere with signal transduction and toxin production.[9] In enveloped viruses, it disrupts the viral envelope, preventing attachment and entry into host cells.[9]
What is a typical stock solution concentration for this compound and how should it be stored?
A common starting stock solution concentration for this compound in DMSO is 10 mg/mL. After dissolving the this compound, it is advisable to filter-sterilize the solution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Is this compound effective against biofilms?
Yes, studies have shown that this compound can both inhibit the formation of biofilms and eradicate pre-formed biofilms of various microorganisms, including Staphylococcus aureus and Candida albicans.[10][11][12]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Microorganisms
| Microorganism | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 100 - 2000 | [12][13] |
| Bacillus subtilis | Gram-positive Bacteria | 100 | [13] |
| Escherichia coli | Gram-negative Bacteria | 500 - >4000 | [13] |
| Candida albicans | Fungus | 17 - 34 | [10] |
| Borrelia burgdorferi | Spirochete Bacteria | 75 - 150 | [14] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
DMSO
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down. This creates a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well and mix. Continue this two-fold serial dilution across the plate to the 10th well. Discard 100 µL from the 10th well.
-
Well 11 will serve as a positive control (growth control, no this compound) and well 12 as a negative control (sterility control, no bacteria).
-
-
Prepare Inoculum:
-
From an overnight culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.
-
-
Inoculate Plate: Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: Biofilm Inhibition Assay
This protocol uses crystal violet staining to quantify biofilm formation.
Materials:
-
This compound-DMSO stock solution
-
Appropriate sterile growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare two-fold serial dilutions of this compound in the growth medium directly in the 96-well plate, similar to the MIC protocol. Include a growth control (no this compound) and a sterility control.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium to allow for biofilm formation.
-
Wash Plate: Gently aspirate the planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Stain Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash Plate: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilize Stain: Add 200 µL of 30% acetic acid to each well to dissolve the crystal violet that has stained the biofilm. Incubate for 15 minutes at room temperature.
-
Measure Absorbance: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound-DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Cells: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treat Cells: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a cell-free blank.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified incubator. This will dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization
Caption: Mechanism of this compound's antimicrobial action.
Caption: Workflow for MIC determination.
Caption: Logic for troubleshooting this compound experiments.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. emulatebio.com [emulatebio.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Glycerol monolaurate? [synapse.patsnap.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Mitigating the impact of monolaurin's amphiphilic nature in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the challenges associated with the amphiphilic nature of monolaurin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are my antimicrobial susceptibility testing (AST) results with this compound inconsistent?
A1: Inconsistent results in AST assays with this compound can stem from its amphiphilic properties, which can lead to the formation of micelles. This can affect the bioavailability of the compound. Additionally, components in complex media, such as fats and starches, can reduce this compound's antibacterial effectiveness.[1][2]
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Could this compound be the cause?
A2: Yes, this compound can exhibit cytotoxic effects, particularly at higher concentrations.[3] Its ability to disrupt cell membranes can lead to cell lysis.[4][5] It is crucial to determine the cytotoxic concentration of this compound on your specific cell line using a viability assay, such as the MTT assay, to identify a suitable working concentration for your experiments.[3]
Q3: How does this compound's solubility affect my experiments?
A3: this compound is a highly polar molecule that dissolves readily in polar solvents like alcohols.[6] However, in aqueous solutions, its solubility is limited, and it can form micelles. For water-based assays, it is often necessary to use a co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to ensure it remains in solution and is available to interact with the target.[7][8]
Q4: Can this compound interfere with protein-based assays?
A4: Due to its amphiphilic nature, this compound has the potential to interact non-specifically with proteins, which could interfere with enzyme assays or immunoassays. This can occur through hydrophobic interactions with the protein surface. While direct evidence from the provided search results is limited, it is a common issue with amphiphilic molecules. Running appropriate controls is essential to identify and account for such interference.
Troubleshooting Guides
Issue 1: Low or No Activity in Antimicrobial Assays
| Possible Cause | Troubleshooting Step |
| Micelle Formation | Prepare this compound stock solutions in a suitable solvent like DMSO or ethanol to prevent micelle formation before diluting into the assay medium.[7][8] |
| Inactivation by Assay Components | The antibacterial effectiveness of this compound can be reduced by fats or starches present in the growth medium.[1][2] Consider using a minimal medium if appropriate for your experiment. |
| Inappropriate Solvent Control | Ensure that the final concentration of the solvent used to dissolve this compound does not affect microbial growth. Run a solvent-only control. |
Issue 2: High Background or Signal Variability in Plate-Based Assays
| Possible Cause | Troubleshooting Step |
| Light Scattering | This compound micelles can cause light scattering, affecting absorbance readings. Visually inspect the wells for turbidity. Consider using a different assay format, such as a fluorescence-based assay, which may be less susceptible to this interference. |
| Non-specific Binding | The amphiphilic nature of this compound may cause it to bind to the surface of the microplate. Pre-blocking the plate with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding. |
| Precipitation | At high concentrations in aqueous buffers, this compound may precipitate out of solution. Ensure the final concentration is below its solubility limit in the assay buffer. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | 25 | [1][2] |
| Staphylococcus aureus | 12.5 | [1][2] |
| Bacillus subtilis | 30 | [1][2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 250 - 2000 | [9] |
Table 2: Cytotoxicity (IC50) of this compound on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Assay | Reference |
| MCF-7 (Human Breast Cancer) | 80 | MTT | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only). Also, include a solvent control with the highest concentration of solvent used in the dilutions.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in the broth medium.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is based on standard procedures for evaluating cell viability.[3][5]
Materials:
-
Human cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of this compound by diluting a stock solution (in DMSO) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value can then be determined from the dose-response curve.
Visualizations
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Antibacterial interactions of this compound with commonly used antimicrobials and food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of cytotoxic effect of this compound on human breast cancer cell line (mcf-7) [icbcongress.com]
- 4. researchgate.net [researchgate.net]
- 5. The lauric acid-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060030512A1 - Cleaner leaving an anti-microbial film - Google Patents [patents.google.com]
- 7. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Monolaurin Delivery for Enhanced Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of optimizing monolaurin delivery systems.
Frequently Asked Questions (FAQs)
1. What are the primary therapeutic applications of this compound?
This compound, a monoester of lauric acid, is recognized for its broad-spectrum antimicrobial, antiviral, and immunomodulatory properties.[1][2] It is particularly effective against Gram-positive bacteria and various enveloped viruses.[1][2][3] Its mechanisms of action include disrupting the lipid bilayer of microbial cell membranes and interfering with viral maturation and assembly processes.[1][2] Additionally, this compound can modulate the host immune response by influencing cytokine production and signaling pathways.[1][4]
2. Why is it necessary to develop delivery systems for this compound?
Despite its therapeutic potential, this compound's poor water solubility presents a significant challenge for its effective delivery and bioavailability in vivo. Encapsulating this compound within delivery systems such as solid lipid nanoparticles (SLNs), liposomes, or nanoemulsions can enhance its solubility, stability, and targeted delivery, thereby improving its therapeutic efficacy.
3. Which this compound delivery system is most suitable for my research?
The choice of delivery system depends on the specific application, target site, and desired release profile.
-
Solid Lipid Nanoparticles (SLNs): Offer good biocompatibility, controlled release, and physical stability. They are a suitable option for both oral and topical delivery.
-
Liposomes: These are versatile carriers capable of encapsulating both hydrophilic and lipophilic drugs. They are particularly useful for targeted delivery to specific cells or tissues.
-
Nanoemulsions: These systems can improve the solubility and absorption of lipophilic drugs like this compound. They are often used for oral and topical applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and evaluation of this compound delivery systems.
Formulation & Encapsulation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Poor miscibility of this compound with the lipid matrix. 2. Drug leakage during the formulation process. 3. Suboptimal drug-to-lipid ratio. | 1. Select lipids with higher this compound solubility. For SLNs, consider a combination of solid and liquid lipids to create a less-ordered lipid matrix. 2. Optimize process parameters such as homogenization speed, time, and temperature to minimize drug expulsion. 3. Perform a loading capacity study to determine the optimal drug-to-lipid ratio. |
| Nanoparticle Aggregation | 1. Insufficient surfactant concentration or inappropriate surfactant type. 2. High ionic strength of the dispersion medium. 3. Temperature fluctuations during storage. | 1. Increase the surfactant concentration or screen different non-ionic surfactants (e.g., Tween 80, Poloxamer 188) to provide adequate steric stabilization. 2. Use a low-ionic-strength buffer or deionized water as the dispersion medium. 3. Store the nanoparticle suspension at a controlled temperature (e.g., 4°C) and avoid freeze-thaw cycles. |
| Inconsistent Particle Size | 1. Inefficient homogenization or sonication. 2. Variations in formulation components or process parameters. | 1. Ensure adequate homogenization time and pressure or sonication energy. For liposomes, multiple extrusion cycles through membranes with defined pore sizes are recommended. 2. Precisely control the concentrations of all components and maintain consistent process parameters (temperature, stirring speed, etc.) across batches. |
Characterization & Stability
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Quantifying this compound | 1. Interference from other formulation components in spectrophotometric assays. 2. Poor extraction of this compound from the delivery system. | 1. Develop and validate a specific High-Performance Liquid Chromatography (HPLC) method for this compound quantification. 2. Optimize the extraction procedure using an appropriate organic solvent system and techniques like vortexing or sonication to ensure complete extraction. |
| Physical Instability During Storage (e.g., creaming, sedimentation) | 1. Ostwald ripening in nanoemulsions. 2. Particle aggregation over time. 3. Changes in the crystalline structure of lipid nanoparticles. | 1. Optimize the oil and surfactant composition to minimize differences in osmotic pressure between droplets. 2. Ensure sufficient surface charge (zeta potential) or steric hindrance to prevent aggregation. 3. Select lipids that form a stable crystalline lattice and consider incorporating a liquid lipid to create a less ordered structure in SLNs. |
| Chemical Degradation of this compound | 1. Hydrolysis of the ester bond. 2. Oxidation of the lipid components. | 1. Control the pH of the formulation and store it at a recommended temperature. 2. Incorporate antioxidants into the formulation and protect it from light and oxygen. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methods described for preparing lipid nanoparticles.[3][5][6][7]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Tristearin)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-20 minutes) to form a coarse oil-in-water emulsion.[5]
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) at an elevated temperature for several cycles (e.g., 3-5 cycles at 500-1500 bar).[7]
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Storage: Store the SLN dispersion at 4°C.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for liposome preparation.[8][9][10][11]
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask. A common molar ratio for lipids is 7:3 (e.g., DOTAP:Cholesterol).[8]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the lipid phase transition temperature. Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain unilamellar vesicles (LUVs or SUVs) with a uniform size, sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Storage: Store the liposome suspension at 4°C.
Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
This is a high-energy method suitable for producing fine emulsions.[12][13][14][15][16]
Materials:
-
This compound
-
Oil phase (e.g., Medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Ethanol, Propylene glycol)
-
Deionized water
Procedure:
-
Phase Preparation: Dissolve this compound in the oil phase. Separately, dissolve the surfactant and co-surfactant in deionized water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specific number of cycles at a defined pressure (e.g., 500-5000 psi) until a translucent nanoemulsion with the desired droplet size is obtained.[13]
-
Characterization and Storage: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential. Store at a controlled temperature.
Data Presentation
The following tables summarize quantitative data from various studies on this compound and its formulations.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Delivery System | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus (MSSA) | Free this compound | 500 - 1000 µg/mL | [9] |
| Staphylococcus aureus (MRSA) | Free this compound | 250 - 2000 µg/mL | [9] |
| Candida albicans | Free this compound | 62.5 - 125 µM | [2] |
Table 2: Characteristics of this compound-Loaded Nanoparticles
| Delivery System | Lipid/Polymer Matrix | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Stearic acid and fat rich in this compound | 292.4 | ~93.75% | [3][6] |
| Cationic Liposomes | DOTAP/Cholesterol | 60 - 70 | ~81% (with Doxorubicin as model) | [8] |
Mandatory Visualizations
Signaling Pathways
References
- 1. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Preparation of Solid Lipid Nanoparticle-Ferrous Sulfate by Double Emulsion Method Based on Fat Rich in this compound and Stearic Acid [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 12. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 13. pnfs.or.kr [pnfs.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
Monolaurin versus lauric acid: a comparative analysis of antiviral effects
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases underscore the urgent need for effective antiviral agents. Among the compounds being investigated are medium-chain fatty acids and their derivatives, notably lauric acid and its monoglyceride, monolaurin. Both are derived from coconut oil and have garnered attention for their broad-spectrum antimicrobial properties.[1][2][3][4] This guide provides an objective comparison of the antiviral effects of this compound and lauric acid, supported by experimental data, to inform research and development efforts in this area.
Mechanism of Antiviral Action
Both this compound and lauric acid exert their antiviral effects primarily against enveloped viruses.[5][6][7] Their shared mechanism of action involves the disruption of the viral lipid envelope, leading to viral inactivation.[3][8][9] However, this compound is often reported to be the more biologically active of the two.[5][10]
The proposed antiviral mechanisms for both compounds can be summarized as follows:
-
Disintegration of the Viral Envelope: Both molecules can integrate into the lipid bilayer of the viral envelope, destabilizing it and causing leakage or complete disintegration of the envelope.[1][3][11] This is the primary and most well-documented mechanism of action.
-
Inhibition of Virus Maturation: Some studies suggest that lauric acid can inhibit the late maturation stage in the viral replication cycle.[1][11][12] This interference with viral assembly prevents the formation of infectious viral particles.
-
Prevention of Viral Protein Binding: Lauric acid has been shown to prevent the binding of viral proteins to the host cell membrane, a critical step for viral entry and infection.[1][11][12]
This compound is considered to be more effective than lauric acid in killing viruses and bacteria.[10] Research suggests that this compound's virucidal effects are achieved by solubilizing the lipids and phospholipids in the pathogen's envelope, leading to its disintegration.[10]
Comparative Antiviral Activity: In Vitro and In Vivo Data
Numerous studies have demonstrated the antiviral activity of this compound and lauric acid against a range of enveloped viruses. The following tables summarize key quantitative data from these studies.
| Virus | Compound | Concentration | Effect | Reference |
| Vesicular Stomatitis Virus (VSV) | This compound | 0.25 mg/mL | >99.9% inactivation | [13] |
| Herpes Simplex Virus-1 (HSV-1) | This compound | Not specified | Inactivation | [5][9] |
| Influenza Virus | This compound | Not specified | Inactivation | [5][7][8] |
| HIV | This compound | Not specified | Inactivation | [5][7][8] |
| Cytomegalovirus | This compound | Not specified | Inactivation | [5][6] |
| Junin virus (JUNV) | Lauric Acid | Not specified | Most active inhibitor among C10-C18 fatty acids | [11] |
| Seneca Valley Virus (SVV) | This compound | Not specified | Up to 80% inhibition of viral replication (in vitro) | [14] |
| Seneca Valley Virus (SVV) | This compound | Not specified | Reduced clinical manifestations and viral load (in vivo in piglets) | [14] |
Note: This table is a summary of findings from various sources. Direct comparative studies with standardized methodologies are limited.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the antiviral effects of this compound and lauric acid.
Virucidal Assay (In Vitro)
This assay determines the direct effect of the compound on the infectivity of a virus.
-
Virus Preparation: A known titer of the virus is prepared in a suitable cell culture medium.
-
Compound Incubation: The virus suspension is incubated with various concentrations of this compound or lauric acid (or a control vehicle) for a specified period at a controlled temperature.
-
Neutralization and Titration: The mixture is then serially diluted, and the residual viral infectivity is determined using a plaque assay or a TCID50 (50% tissue culture infective dose) assay on a susceptible cell line.
-
Data Analysis: The reduction in viral titer is calculated and often expressed as a logarithmic reduction.
Viral Replication Inhibition Assay (In Vitro)
This assay assesses the ability of the compound to inhibit viral replication within host cells.
-
Cell Culture: A monolayer of susceptible host cells is prepared in multi-well plates.
-
Infection and Treatment: The cells are infected with the virus at a specific multiplicity of infection (MOI). After a period of viral adsorption, the inoculum is removed, and the cells are washed. A fresh medium containing various concentrations of the test compound or a control is then added.
-
Quantification of Viral Replication: At different time points post-infection, viral replication is quantified. This can be done by:
-
Plaque Assay: Titrating the amount of infectious virus released into the supernatant.
-
Quantitative PCR (qPCR): Measuring the levels of viral nucleic acids (RNA or DNA) in the cell lysate or supernatant.
-
Cytopathic Effect (CPE) Assay: Visually assessing the virus-induced damage to the host cells.
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is determined.
In Vivo Efficacy Studies
These studies evaluate the antiviral effect of the compounds in a living organism.
-
Animal Model: A suitable animal model susceptible to the target virus is selected (e.g., piglets for Seneca Valley Virus).
-
Infection and Treatment: Animals are infected with a standardized dose of the virus. Treatment groups receive this compound or lauric acid (often orally), while the control group receives a placebo.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of disease. Blood, tissue, and swab samples are collected at various time points.
-
Analysis: Viral load in the samples is quantified using qPCR or virus isolation. Pathological changes in tissues may also be examined.
Visualizing the Mechanisms and Workflows
Antiviral Mechanism of Action
Caption: Proposed antiviral mechanisms of this compound and lauric acid.
Experimental Workflow for In Vitro Virucidal Assay
Caption: A typical workflow for an in vitro virucidal assay.
Conclusion
Both this compound and lauric acid demonstrate significant antiviral properties, particularly against enveloped viruses. The primary mechanism of action is the disruption of the viral lipid envelope. While both compounds are effective, evidence suggests that this compound possesses a higher biological activity. The data presented in this guide, along with the outlined experimental protocols, provide a foundation for further research into the therapeutic potential of these natural compounds. Future studies should focus on direct, quantitative comparisons across a wider range of viruses and on elucidating their effects on host immune signaling pathways to fully understand their antiviral potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. drberg.com [drberg.com]
- 3. oilcocos.com [oilcocos.com]
- 4. scilit.com [scilit.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. dodychiro.com [dodychiro.com]
- 11. The Potential of Coconut Oil and its Derivatives as Effective and Safe Antiviral Agents Against the Novel Coronavirus (nCoV-2019) – Integrated Chemists of the Philippines [icp.org.ph]
- 12. Study Review: Coconut Oil, this compound & Other Derivatives As Antivirals | VMV InSkin [vmvinskin.com]
- 13. makhillpublications.co [makhillpublications.co]
- 14. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Monolaurin's Antimicrobial Edge: A Comparative Analysis of Monoglyceride Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the superior antimicrobial efficacy of monolaurin when compared to other monoglycerides. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by quantitative data, experimental protocols, and visualizations of its mechanism of action.
This compound, a monoglyceride derived from lauric acid, has consistently demonstrated potent antimicrobial activity against a broad spectrum of pathogens. Its primary mechanism of action involves the disruption of the lipid bilayer of bacterial cell membranes, leading to cell lysis and death. This direct, physical mode of action is a significant advantage in an era of growing antibiotic resistance.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of monoglycerides is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other monoglycerides against various bacterial strains as reported in peer-reviewed studies.
| Monoglyceride | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Pseudomonas aeruginosa (mg/mL) | Escherichia coli (mg/mL) | Reference |
| Monocaprin (C10) | - | - | 2.5 | 2.5 | [1] |
| This compound (C12) | 12.5 - 2000 | 30 | >25 (in some studies) | 25 | [2][3][4] |
| Monomyristin (C14) | - | - | - | - | [1] |
| Monopalmitin (C16) | - | - | - | - | [1] |
| Monostearin (C18) | - | - | - | - | [1] |
Table 1: Comparative MIC Values of Monoglycerides against Common Bacteria.
| Monoglyceride | Streptococcus pyogenes (µg/mL) | Listeria monocytogenes (µg/mL) | Reference |
| Monocaprin (C10) | 125 | 250 | [5] |
| This compound (C12) | 31.2 | 125 | [5] |
| Monomyristin (C14) | 62.5 | 250 | [5] |
Table 2: MIC Values of Monoglycerides against Gram-Positive Bacteria.
The data consistently indicates that this compound (C12) exhibits the most potent antibacterial activity among the tested monoglycerides, particularly against Gram-positive bacteria.[5]
Mechanism of Action: Disrupting the Bacterial Defenses
The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell's protective lipid membrane.[6] Due to its amphipathic nature, this compound integrates into the lipid bilayer, destabilizing its structure and increasing its permeability. This leads to the leakage of essential cellular components and ultimately, cell death.[6]
Caption: Mechanism of this compound-induced bacterial cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound and other monoglycerides.
1. Preparation of Monoglyceride Stock Solution:
-
Due to the lipophilic nature of monoglycerides, a stock solution is prepared by dissolving the compound in a suitable solvent. For this compound, a common method involves dissolving 4 mg in 100 µL of dimethyl sulfoxide (DMSO).
-
This initial solution is then mixed with 1900 µL of a sterile broth medium, such as Tryptic Soy Broth (TSB), to achieve a final concentration of 2 mg/mL with a 5% DMSO content.
-
A control with 5% DMSO in broth should be included in the assay to ensure the solvent does not inhibit bacterial growth.
2. Broth Microdilution Assay:
-
A sterile 96-well microtiter plate is used.
-
Serial two-fold dilutions of the monoglyceride stock solution are prepared in the wells of the plate using sterile broth. This creates a gradient of monoglyceride concentrations.
-
Each well is then inoculated with a standardized suspension of the test bacterium (e.g., 1 x 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the monoglyceride at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
This guide provides a foundational understanding of this compound's superior antimicrobial properties compared to other monoglycerides. The presented data and protocols can serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
References
- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Antibacterial Coating on Orthopedic Wires To Eliminate Pin Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis and determination of antimicrobial activity of 1- this compound" by Emmanuel A. Ladisla [ukdr.uplb.edu.ph]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the inhibitory effect of monolaurin on specific viral strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of monolaurin on specific viral strains, supported by available experimental data. This compound, a monoester of lauric acid, has demonstrated significant antiviral properties, primarily against enveloped viruses. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive overview of its potential as an antiviral agent.
Quantitative Assessment of Antiviral Activity
This compound has been shown to inhibit a range of enveloped viruses by disrupting their lipid bilayer, a mechanism that makes the development of resistance less likely. The following tables summarize the in vitro inhibitory effects of this compound and its precursor, lauric acid, on various viral strains.
| Virus Strain | Compound | Assay Type | Efficacy | Concentration | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Virgin Coconut Oil | Plaque Reduction | IC50: 0.51% | - | [1] |
| Mineral Oil | Plaque Reduction | IC50: 1.30% | - | [1] | |
| Herpes Simplex Virus-2 (HSV-2) | Virgin Coconut Oil | Plaque Reduction | IC50: 1.20% | - | [1] |
| Mineral Oil | Plaque Reduction | IC50: 1.80% | - | [1] | |
| Human Immunodeficiency Virus-1 (HIV-1) | Glycerol Monolaurate (GML) | Infectivity Assay | IC50 Calculated | Not Stated | [2][3] |
| Mumps Virus | Glycerol Monolaurate (GML) | Infectivity Assay | IC50 Calculated | Not Stated | [2][3] |
| Yellow Fever Virus | Glycerol Monolaurate (GML) | Infectivity Assay | IC50 Calculated | Not Stated | [2][3] |
| Zika Virus | Glycerol Monolaurate (GML) | Infectivity Assay | IC50 Calculated | Not Stated | [2][3] |
| Seneca Valley Virus (SVV) | This compound | In vitro replication assay | Up to 80% inhibition | Not Stated | [4] |
| 14 Enveloped RNA and DNA Viruses | This compound | Virucidal Assay | >99.9% reduction in infectivity | 1% in reaction mixture | [5] |
| African Swine Fever Virus (ASFV) | Glycerol Monolaurate (GML) | Infectivity Assay | >99% decrease in infectivity | At or above CMC** | [6] |
*Virgin coconut oil is a significant source of lauric acid, the precursor to this compound. **Critical Micelle Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common assays used to evaluate the antiviral activity of compounds like this compound.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Objective: To quantify the reduction in virus-induced plaques in a cell culture treated with the test compound.
General Procedure:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in multi-well plates and incubate until a confluent monolayer is formed.[7]
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus for a specific adsorption period (e.g., 1 hour at 37°C).[7]
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound (e.g., this compound).[7]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3 days at 37°C with 5% CO2).[7]
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[7]
-
Data Analysis: The percentage of plaque reduction is calculated relative to a virus control (no compound treatment). The 50% inhibitory concentration (IC50) is then determined.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is used to quantify the amount of virus required to infect 50% of the inoculated cell cultures.
Objective: To determine the viral titer and the inhibitory effect of a compound on viral infectivity.
General Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate.[8]
-
Serial Dilutions: Prepare serial dilutions of the virus stock.[8]
-
Infection: Inoculate the cell monolayers with the different virus dilutions.[8]
-
Compound Addition: For antiviral testing, the compound can be added before, during, or after infection.
-
Incubation: Incubate the plates for several days, observing for cytopathic effects (CPE).[8]
-
Endpoint Determination: The number of infected wells (showing CPE) is counted for each dilution.
-
Calculation: The TCID50 is calculated using a statistical method, such as the Reed-Muench method.[9]
Mechanism of Action & Signaling Pathways
This compound's primary antiviral mechanism is the disruption of the viral lipid envelope, leading to its disintegration.[5] This direct virucidal action is complemented by its ability to interfere with later stages of the viral life cycle, including assembly and maturation. Furthermore, recent studies suggest that this compound can modulate the host's immune response, specifically by promoting the release of interferon-gamma (IFN-γ), a key cytokine in viral clearance.[4]
Caption: Proposed antiviral mechanisms of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro antiviral activity of a compound like this compound.
Caption: General workflow for in vitro antiviral activity testing.
Comparison with Other Antivirals
While direct, head-to-head comparative studies with quantitative data (e.g., IC50 values) between this compound and established antiviral drugs like acyclovir or oseltamivir are limited in the reviewed literature, the available data suggests this compound possesses broad-spectrum antiviral activity. For instance, against Herpes Simplex Virus, virgin coconut oil, a precursor to this compound, showed a lower IC50 than mineral oil, indicating higher potency.[1] However, further research with purified this compound and direct comparisons to standard-of-care antivirals are necessary to fully elucidate its comparative efficacy.
References
- 1. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 2. researchgate.net [researchgate.net]
- 3. Glycerol Monolaurate, an Analogue to a Factor Secreted by Lactobacillus, Is Virucidal against Enveloped Viruses, Including HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycerol Monolaurate Inhibits Wild-Type African Swine Fever Virus Infection in Porcine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Monolaurin's Synergistic Power: Enhancing Conventional Antibiotics Against Resistant Bacteria
A detailed analysis of the synergistic effects of monolaurin with conventional antibiotics, offering new perspectives for combating antimicrobial resistance.
The rising threat of antibiotic-resistant bacteria necessitates innovative strategies to extend the efficacy of our current antimicrobial arsenal. One promising avenue is the use of combination therapies, where natural compounds enhance the activity of conventional antibiotics. This compound, a monoester of lauric acid derived from coconut oil, has emerged as a potent natural antimicrobial agent. This guide provides a comprehensive analysis of the synergistic effects of this compound with conventional antibiotics, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Analysis of Synergistic Activity
Recent studies have demonstrated that this compound acts synergistically with several conventional antibiotics, significantly reducing the minimum inhibitory concentrations (MICs) required to inhibit the growth of pathogenic bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
A key metric for quantifying synergy is the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is considered synergistic. Studies have shown that the combination of this compound with β-lactam antibiotics results in FIC indices ranging from 0.0039 to 0.25, indicating a strong synergistic relationship.[1] This synergy is further evidenced by the substantial reduction in the MICs of the antibiotics when used in combination with this compound.
Below is a summary of the quantitative data from studies investigating the synergistic effects of this compound with various β-lactam antibiotics against MRSA isolates.
| Antibiotic | MIC Range Alone (µg/mL) | MIC Range with this compound (250-500 µg/mL) (µg/mL) | Fold Reduction in MIC | Reference |
| Ampicillin | 8–32 | 0.5–4 | 4–32 | [1][2] |
| Amoxicillin | 32–128 | 0.5–8 | 4–128 | [1][2] |
| Piperacillin | 16–256 | 0.5–32 | 2–32 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's synergistic effects.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of this compound and Antibiotic Stock Solutions: Prepare stock solutions of this compound and the selected antibiotics in an appropriate solvent.
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing serial twofold dilutions of this compound or the antibiotic. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., MRSA) equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Assessment of Synergy by Fractional Inhibitory Concentration (FIC) Assay
This assay is used to evaluate the combined effect of two antimicrobial agents.
-
Checkerboard Setup: A checkerboard titration is set up in a 96-well microtiter plate. Serial dilutions of this compound are made along the rows, and serial dilutions of the antibiotic are made along the columns.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MICs in Combination: The MIC of each agent in combination is determined by observing the lowest concentration of each drug that inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the underlying mechanisms of synergy, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound-antibiotic synergy.
References
- 1. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Monolaurin's Antibacterial Properties: A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo antibacterial performance of monolaurin with other alternatives, supported by experimental data from various animal models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of this compound with control groups and conventional antibiotics against various bacterial pathogens.
Table 1: Efficacy of this compound in a Murine Model of Staphylococcus aureus Infection
| Treatment Group | Animal Model | Bacterial Strain | Dosage & Administration | Key Outcome | Survival Rate | Citation |
| This compound (GML) | Mice (20g) | S. aureus (5x MLD) | 3.2 mg/day, oral gavage for 10 days | 30-day survival | 50% (4 of 8) | [1] |
| Vancomycin | Mice (20g) | S. aureus (5x MLD) | Not specified | 30-day survival | 50% (4 of 8) | [1] |
| Untreated Control | Mice (20g) | S. aureus (5x MLD) | None | 30-day survival | 0% (0 of 8) | [1] |
| Vehicle Control (Olive Oil) | Mice (20g) | S. aureus (5x MLD) | Oral gavage for 10 days | 30-day survival | 0% (0 of 8) | [1] |
MLD: Median Lethal Dose
Table 2: Effect of Dietary Alpha-Monolaurin on Broiler Performance and Gut Health
| Treatment Group | Animal Model | Key Parameters | Day 0-35 Feed Conversion Ratio (FCR) | Duodenal Villi Height (Day 33) | Jejunal Villi Height (Day 33) | Ileal Villi Height (Day 33) | Citation |
| Control (AGP-free) | Broilers | Growth & Gut Morphology | Not specified | Reduced vs. This compound | Not specified | Reduced vs. This compound | [2] |
| Alpha-Monolaurin (AGP-free) | Broilers | Growth & Gut Morphology | Not specified | Improved vs. Control | Positively affected | Not specified | [2] |
| Zinc Bacitracin (AGP) | Broilers | Growth & Gut Morphology | No improvement | Reduced vs. AGP-free | Not specified | Reduced vs. AGP-free | [2] |
| Alpha-Monolaurin + AGP | Broilers | Growth & Gut Morphology | Improved vs. Butyrate + AGP | Improved vs. AGP alone | Improved VH:CD Ratio | Improved VH:CD Ratio | [2] |
AGP: Antibiotic Growth Promoter; VH:CD: Villi Height to Crypt Depth Ratio
Table 3: Efficacy of this compound in Treating Subclinical Mastitis in Buffaloes
| Treatment Group | Animal Model | Pathogen | Treatment Protocol | Efficacy/Recovery Rate | Citation |
| Group 1 | Buffaloes | Mixed bacterial | Antioxidants alone | 70% | [3] |
| Group 2 | Buffaloes | Mixed bacterial | Antioxidant + Lauric Acid Monoesters | 90% | [3] |
| Group 3 | Buffaloes | Mixed bacterial | Antibiotic | 100% | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Murine Systemic Infection Model (S. aureus)
-
Objective: To evaluate the efficacy of this compound in treating a lethal systemic infection with Staphylococcus aureus in mice.
-
Animal Model: 20g mice.
-
Infection: Animals were infected with S. aureus at a dose equivalent to five times the median lethal dose (MLD50).
-
Treatment Groups:
-
This compound (GML): Received a daily gavage of 3.2 mg of GML for 10 consecutive days.
-
Vancomycin: Received a standard therapeutic dose of the antibiotic vancomycin.
-
Untreated Control: Received no treatment.
-
Vehicle Control: Received a daily gavage of olive oil (the vehicle for GML) for 10 days.
-
-
Outcome Measurement: The primary endpoint was the survival rate of the animals at 30 days post-infection.[1]
Broiler Chicken Dietary Supplementation Study
-
Objective: To assess the effect of dietary alpha-monolaurin on broiler performance and gut health, with and without an antibiotic growth promoter (AGP).
-
Animal Model: Ross 308 broilers.
-
Treatment Groups: Diets were formulated with or without zinc bacitracin (AGP). Within each of these groups, broilers received a basal diet (control), a diet supplemented with butyric acid, a diet supplemented with alpha-monolaurin, or a diet with both.
-
Data Collection:
-
Performance: Feed intake and feed conversion ratio (FCR) were measured weekly and overall for the 35-day trial.
-
Gut Morphology: On day 33, tissue samples were collected from the duodenum, jejunum, and ileum to measure villi height and crypt depth.
-
-
Outcome Measurement: Comparison of FCR and gut morphology metrics (villi height, villi height to crypt depth ratio) between the different dietary groups.[2]
Bovine Subclinical Mastitis Treatment
-
Objective: To evaluate the therapeutic efficacy of a this compound-containing preparation for subclinical mastitis in buffaloes compared to conventional antibiotic therapy.
-
Animal Model: Thirty buffaloes diagnosed with subclinical mastitis.
-
Treatment Groups (n=10 each):
-
Group 1: Treated with antioxidants alone.
-
Group 2: Treated with a combination of antioxidants and monoesters of lauric acid (this compound).
-
Group 3: Treated with a conventional antibiotic regimen.
-
-
Outcome Measurement: The efficacy of the treatment was determined by post-therapy diagnostic tests to confirm the resolution of subclinical mastitis. The recovery rate for each group was calculated and compared.[3]
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed antibacterial mechanism of this compound and a typical experimental workflow for its in vivo validation.
Caption: Proposed antibacterial mechanism of this compound.
Caption: General experimental workflow for in vivo validation.
References
- 1. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of α-Monolaurin and Butyrate Supplementation on Broiler Performance and Gut Health in the Absence and Presence of the Antibiotic Growth Promoter Zinc Bacitracin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of Monolaurin and Coconut Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of monolaurin and its parent compound, coconut oil. The following sections detail their mechanisms of action, quantitative antimicrobial efficacy against a range of pathogens, and the experimental protocols used to derive these findings.
Introduction
This compound, a monoglyceride derived from lauric acid, and coconut oil, which is rich in lauric acid, have garnered significant attention for their antimicrobial properties. While both exhibit activity against a spectrum of bacteria, viruses, and fungi, their efficacy and mechanisms of action differ. This compound is generally considered to be the more potent antimicrobial agent, and it is the metabolite of lauric acid responsible for the antimicrobial effects observed after consumption of coconut oil.[1][2] This guide synthesizes experimental data to provide a clear comparison for research and development purposes.
Mechanisms of Action
The antimicrobial activity of this compound and coconut oil stems from their interaction with the lipid bilayers of microbial cell membranes. However, the precise mechanisms and the primary active components differ.
This compound: The primary mechanism of this compound's antimicrobial action is the disruption of the lipid bilayer of microbial cell membranes.[2][3] This leads to increased permeability, leakage of cellular contents, and ultimately, cell death.[4] this compound has been shown to be effective against a wide range of pathogens, including enveloped viruses and various bacteria.[3][5]
Coconut Oil: The antimicrobial properties of coconut oil are largely attributed to its high concentration of medium-chain fatty acids (MCFAs), particularly lauric acid, which constitutes about 45-52% of its fatty acid profile.[5][6] In the body, lauric acid is converted to this compound by lipase enzymes.[5][6] Some studies suggest that virgin coconut oil (VCO) may exert a bacteriostatic effect, inhibiting bacterial growth, rather than a direct bactericidal (killing) effect.[7] The antimicrobial spectrum of VCO is broad, encompassing bacteria, fungi, and viruses.[6][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound's antimicrobial action.
Caption: Antimicrobial mechanism of coconut oil.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo antimicrobial efficacy of this compound and coconut oil against various pathogens. Data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or other relevant metrics as reported in the cited studies.
Table 1: Antibacterial Activity
| Organism | Agent | Concentration/Dosage | Result | Reference |
| Staphylococcus aureus | This compound | 12.5 µg/mL | MIC | [9] |
| Staphylococcus aureus | This compound | 128 µg/mL | MIC | [3] |
| Staphylococcus aureus | This compound | 500-2000 µg/mL | MIC range for MRSA | [10] |
| Staphylococcus aureus | Virgin Coconut Oil | - | No bactericidal activity | [11] |
| Staphylococcus aureus | This compound | 3.2 mg daily (in vivo, mice) | 50% survival | [2] |
| Staphylococcus aureus | Coconut Oil | - (in vivo, mice) | 0-16% survival (similar to control) | [11] |
| Streptococcus mutans | Coconut Oil | - (in vivo, human) | Significant reduction in count | [12] |
| Escherichia coli | This compound | 25 µg/mL | MIC | [9] |
| Escherichia coli | Coconut Oil | - | Least susceptible | [13] |
| Helicobacter pylori | This compound | 0.063 mg/mL | MIC | [14] |
| Bacillus subtilis | This compound | 30 µg/mL | MIC | [9] |
| Staphylococcus epidermidis | 1-monolaurin | >1000 µg/mL | MIC & MBC | [15] |
Table 2: Antifungal Activity
| Organism | Agent | Concentration/Dosage | Result | Reference |
| Candida albicans | This compound | 12.5 mM (in vivo, mice) | Significant decrease in fungal burden | [16] |
| Candida albicans | Virgin Coconut Oil | 25% (1:4 dilution) | MIC | [17] |
| Candida krusei | Virgin Coconut Oil | 100% (undiluted) | MIC | [17] |
| Various Fungi | Virgin Coconut Oil | >6.25 mg/mL | Inhibitory effect | [18] |
Table 3: Antiviral Activity
| Virus | Agent | Concentration/Dosage | Result | Reference |
| Enveloped Viruses (14 types) | This compound (with BHA) | 1% for 1 hour | >99.9% reduction in infectivity | [19] |
| Seneca Valley Virus (non-enveloped) | This compound | - (in vitro) | Up to 80% inhibition of replication | [20] |
| HIV | This compound | 2.4 g daily (human) | Significant lowering of viral load | [1] |
| HIV | Coconut Oil | 50 mL daily (human) | Significant lowering of viral load | [1] |
| Herpes Simplex Virus-1 (HSV-1) | This compound | - | Virucidal activity | [3] |
| Influenza Virus | This compound | - | Virucidal effects | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from methodologies used to determine the MIC of antimicrobial lipids.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Antimicrobial agent (this compound or Coconut Oil)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the antimicrobial agent. For lipids like this compound and coconut oil, a solvent such as dimethyl sulfoxide (DMSO) may be required, with a final concentration that does not inhibit microbial growth.
-
Perform serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension, except for the negative control well (broth only).
-
Include a positive control well (broth with inoculum, no antimicrobial agent).
-
Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[15]
Time-Kill Kinetics Assay
This protocol is a generalized procedure for assessing the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Objective: To evaluate the rate at which an antimicrobial agent kills a microbial population.
Materials:
-
Test microorganism
-
Antimicrobial agent
-
Appropriate broth medium
-
Sterile test tubes
-
Incubator
-
Plating medium (e.g., Tryptic Soy Agar)
-
Serial dilution supplies
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 10^5 to 10^6 CFU/mL.
-
Add the antimicrobial agent at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC) to the test tubes containing the microbial suspension.
-
Include a control tube without the antimicrobial agent.
-
Incubate all tubes under appropriate conditions, with agitation.
-
At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a suitable neutralizer to inactivate the antimicrobial agent.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[21][22]
In Vivo Antifungal Activity Assay (Murine Model of Oral Candidiasis)
This protocol is based on a study evaluating the in vivo efficacy of this compound against Candida albicans.[16]
Objective: To assess the in vivo antifungal activity of a test compound in a mouse model of oral candidiasis.
Animals:
-
Immunocompromised mice (e.g., BALB/c rendered so with cortisone acetate).
Procedure:
-
Induce oral candidiasis by inoculating the oral cavity of the mice with a standardized suspension of C. albicans.
-
Divide the mice into three groups:
-
Test group: Treated with the this compound solution.
-
Vehicle control group: Treated with the vehicle used to dissolve the this compound (e.g., phosphate-buffered saline).
-
Positive control group: Treated with a known antifungal agent (e.g., nystatin).
-
-
Administer the treatments topically to the oral cavity for a specified duration and frequency (e.g., twice daily for 5 days).
-
Monitor the progression of the infection. This can be done by visual scoring of the oral lesions or, more quantitatively, by using a bioluminescent strain of C. albicans and measuring the photon flux with an in vivo imaging system.
-
At the end of the treatment period, euthanize the mice and excise the tongues.
-
Homogenize the tongues and plate serial dilutions of the homogenate on a suitable agar medium to determine the fungal burden (CFU/gram of tissue).
-
Compare the fungal burden between the different treatment groups to assess the efficacy of the test compound.[16]
Caption: Workflow for in vivo antifungal activity assay.
Conclusion
The available experimental data indicates that both this compound and coconut oil possess broad-spectrum antimicrobial properties. This compound consistently demonstrates higher potency in vitro and in vivo compared to coconut oil, likely due to its direct action on microbial membranes. While coconut oil's antimicrobial activity is primarily attributed to its lauric acid content, which is a precursor to this compound, its direct application may result in bacteriostatic rather than bactericidal effects against some pathogens. For the development of novel antimicrobial agents, this compound appears to be a more promising candidate for further investigation due to its potent and direct antimicrobial action. Further research is warranted to explore the full therapeutic potential of this compound and to elucidate the synergistic effects it may have with conventional antimicrobial drugs.
References
- 1. dodychiro.com [dodychiro.com]
- 2. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. This compound and Bacterial Infections — this compound and More [monolaurinandmore.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. nivea.co.uk [nivea.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects of two coconut oils in comparison to this compound on Staphylococcus aureus: rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antibacterial efficacy of coconut oil and chlorhexidine on Streptococcus mutans: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Potential of Cocos nucifera (Coconut) Oil on Bacterial Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Activity of this compound Against Candida albicans In vivo IADR Abstract Archives [iadr.abstractarchives.com]
- 17. In vitro antimicrobial properties of coconut oil on Candida species in Ibadan, Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OBM Integrative and Complementary Medicine | Phytochemical and Antifungal Evaluations of Virgin Cocos nucifera (Coconut) Oil [lidsen.com]
- 19. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Time-Kill Kinetics of Lipid Fractions Isolated from Condiments against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
Clinical trial results and analysis of monolaurin's therapeutic potential
A deep dive into the therapeutic potential of monolaurin reveals a wealth of in vitro and in vivo data suggesting significant antimicrobial, antiviral, and anti-inflammatory properties. However, a stark absence of robust human clinical trials for systemic use relegates its current status to a promising preclinical compound, warranting further investigation by researchers and drug development professionals.
This compound, a monoester of lauric acid found in coconut oil and human breast milk, has demonstrated broad-spectrum activity against a variety of pathogens in laboratory settings. Its primary mechanisms of action are believed to involve the disruption of microbial cell membranes and viral envelopes, interference with signal transduction pathways, and modulation of the host immune response. This guide provides a comprehensive comparison of this compound's performance against established alternatives based on available experimental data, details the methodologies of key experiments, and visualizes its proposed mechanisms of action.
In Vitro Antibacterial Efficacy: A Comparative Analysis
This compound has shown potent antibacterial activity against a range of Gram-positive bacteria in vitro, with some studies indicating comparable or superior efficacy to conventional antibiotics.
Table 1: Comparative In Vitro Antibacterial Activity of this compound
| Bacterium | This compound Concentration | Comparator Antibiotic(s) | Comparator Concentration | Outcome | Reference |
| Staphylococcus aureus | 128 µg/mL | - | - | Inhibition of growth | [1] |
| Staphylococcus aureus | 20 mg/mL | Penicillin, Oxacillin, Fusidic Acid, Mupirocin, Erythromycin, Vancomycin | Standard concentrations for sensitivity testing | 100% sensitivity to this compound; significant resistance to comparator antibiotics | [2] |
| Streptococcus spp. | 20 mg/mL | Penicillin, Oxacillin, Fusidic Acid, Mupirocin, Erythromycin, Vancomycin | Standard concentrations for sensitivity testing | 100% sensitivity to this compound; significant resistance to comparator antibiotics | [2] |
| Coagulase-negative Staphylococcus | 20 mg/mL | Penicillin, Oxacillin, Fusidic Acid, Mupirocin, Erythromycin, Vancomycin | Standard concentrations for sensitivity testing | 100% sensitivity to this compound; significant resistance to comparator antibiotics | [2] |
| Enterococcus spp. | 20 mg/mL | Penicillin, Oxacillin, Fusidic Acid, Mupirocin, Erythromycin, Vancomycin | Standard concentrations for sensitivity testing | 100% sensitivity to this compound | [2] |
| Escherichia coli | - | - | - | Did not significantly inhibit growth | [1] |
| Klebsiella rhinoscleromatis | 20 mg/mL | - | - | 92.31% sensitivity | [2] |
Antiviral and Anti-inflammatory Potential: Preclinical Evidence
This compound's antiviral activity is primarily attributed to its ability to disrupt the lipid envelope of viruses, a mechanism that has been demonstrated in vitro against a variety of enveloped viruses including Herpes simplex virus, influenza virus, and HIV.[1][3] Animal studies have also shown promise. For instance, daily intravaginal application of a this compound gel was found to protect female primates against simian immunodeficiency virus (SIV).[4]
Furthermore, this compound has exhibited anti-inflammatory properties by modulating cytokine production. In vitro and in vivo studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][6] One prospective observational cohort study in humans suggested an association between higher serum this compound levels and a lower risk of contracting COVID-19, though this does not establish a causal relationship.[7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the existing data.
In Vitro Antibacterial Susceptibility Testing
The antibacterial activity of this compound is often assessed using standard microbiological techniques such as the agar diffusion method or broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific bacterium.
-
Methodology:
-
Bacterial isolates are cultured to a specific density (e.g., 0.5 McFarland standard).
-
For the agar diffusion method, a bacterial lawn is spread on an agar plate, and discs impregnated with known concentrations of this compound and comparator antibiotics are placed on the surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.
-
For the broth microdilution method, serial dilutions of this compound are prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with the bacterial suspension. Following incubation, the lowest concentration of this compound that prevents visible bacterial growth is recorded as the MIC.
-
In Vitro Virucidal Assay
The ability of this compound to inactivate enveloped viruses is typically evaluated through virucidal assays.
-
Objective: To quantify the reduction in viral infectivity after exposure to this compound.
-
Methodology:
-
A known titer of an enveloped virus is incubated with various concentrations of this compound for a specific duration at a controlled temperature.
-
The mixture is then serially diluted and added to a susceptible host cell culture.
-
After an incubation period to allow for viral replication, the extent of viral-induced cytopathic effect (CPE) or the number of viral plaques is quantified.
-
The reduction in viral titer is calculated by comparing the results from the this compound-treated groups to a vehicle control.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and mechanisms of action of this compound.
Caption: Proposed antiviral mechanism of this compound against enveloped viruses.
Caption: Proposed antibacterial mechanisms of action of this compound.
Caption: Simplified overview of this compound's proposed anti-inflammatory signaling pathway.
Conclusion and Future Directions
The existing body of preclinical evidence strongly supports the therapeutic potential of this compound as an antimicrobial and anti-inflammatory agent. Its efficacy against drug-resistant bacteria in vitro is particularly noteworthy. However, the translation of these promising laboratory findings into clinical practice is hampered by the lack of well-controlled human clinical trials.
For researchers, scientists, and drug development professionals, this compound represents a compelling candidate for further investigation. Future research should prioritize:
-
Phase I clinical trials to establish the safety, tolerability, and pharmacokinetic profile of systemic this compound in humans.
-
Well-designed, randomized, controlled trials to evaluate the efficacy of this compound in treating specific bacterial and viral infections, with direct comparisons to standard-of-care treatments.
-
Further elucidation of its mechanisms of action , particularly its immunomodulatory effects and its potential to combat biofilm formation.
While this compound is currently available as a dietary supplement, its use as a therapeutic agent remains unproven in a clinical setting. The data presented in this guide underscores the need for rigorous scientific inquiry to unlock the full therapeutic potential of this natural compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Benefits, uses, forms, and side effects [medicalnewstoday.com]
- 4. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Monolaurin's Molecular Mechanisms: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of monolaurin's antimicrobial mechanism of action against established alternatives, supported by experimental data. We delve into the molecular studies that validate its efficacy and provide detailed methodologies for key experiments.
This compound, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial properties. Its unique mode of action, primarily targeting the lipid envelope of pathogens, presents a compelling alternative to conventional antibiotics, antivirals, and antifungals, particularly in the face of growing antimicrobial resistance. This guide synthesizes findings from various molecular studies to illuminate this compound's mechanisms and benchmark its performance against traditional antimicrobial agents.
A Multi-Faceted Antimicrobial Approach
This compound exerts its antimicrobial effects through several distinct yet complementary mechanisms:
-
Disruption of Microbial Cell Membranes: As an amphipathic molecule, this compound integrates into the lipid bilayer of bacterial, viral, and fungal cell membranes. This disrupts membrane integrity, leading to increased permeability and eventual cell lysis.[1][2][3] This physical mode of action is a key reason why bacteria are less likely to develop resistance to this compound compared to conventional antibiotics that target specific metabolic pathways.[4]
-
Interference with Signal Transduction: this compound can interfere with signal transduction pathways essential for bacterial virulence. For instance, it has been shown to inhibit the production of toxins and other virulence factors in bacteria like Staphylococcus aureus by disrupting signal transduction.[5]
-
Inhibition of Biofilm Formation: Biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. This compound has demonstrated the ability to both inhibit the formation of biofilms and eradicate existing ones for various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[6][7]
-
Modulation of the Host Immune Response: Beyond its direct antimicrobial effects, this compound can modulate the host's immune system. Studies have shown it can control the production of pro-inflammatory cytokines, thereby mitigating the excessive inflammatory response often associated with severe infections.[8][9] It can also enhance the immune system by activating and attracting leukocytes to the site of infection.[8]
Comparative Performance: this compound vs. Conventional Antimicrobials
To provide a clear perspective on this compound's efficacy, the following tables summarize quantitative data from studies comparing it to standard antimicrobial drugs.
Antibacterial Performance
This compound has shown broad-spectrum activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria. A significant advantage of this compound is that bacteria do not appear to develop resistance to it, a stark contrast to the growing problem of antibiotic resistance with conventional drugs.[10]
| Organism | This compound MIC (µg/mL) | Conventional Antibiotic | Antibiotic MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 500 - 2000 | Vancomycin | 0.5 - 2 | [6] |
| Staphylococcus epidermidis | >1000 (for planktonic cells) | Rifampicin | ≤0.488 | [11][12] |
| Candida albicans | 62.5 - 125 | Fluconazole | 32.2 | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Antiviral Performance
This compound's primary antiviral activity is against enveloped viruses, where it disrupts the viral lipid envelope, preventing attachment and entry into host cells.[2][13]
| Virus | This compound Activity | Conventional Antiviral | Antiviral Mechanism of Action | Reference |
| Herpes Simplex Virus (HSV) | Inactivates the virus by disrupting the viral envelope. | Acyclovir | Inhibits viral DNA polymerase, preventing viral replication.[14][15][16] | [13][17] |
| Influenza Virus | Exhibits virucidal effects by disintegrating the viral membrane. | Oseltamivir (Tamiflu) | Inhibits neuraminidase, an enzyme essential for viral release from infected cells. | [13] |
| Seneca Valley Virus (SVV) | Inhibited viral replication by up to 80% in vitro. | Not Applicable | Not Applicable | [6] |
Antifungal Performance
This compound has demonstrated significant efficacy against fungi, particularly Candida albicans, a common cause of opportunistic infections. It disrupts the fungal cell membrane and can inhibit the formation of resilient biofilms.[4]
| Organism | This compound MIC (µM) | This compound MFC (µM) | Fluconazole MIC (µM) | Fluconazole MFC (µM) | Reference |
| Candida albicans | 62.5 - 125 | 125 - 250 | 32.2 | 100 | [4] |
| Candida albicans (Fluconazole-resistant) | 30 | 140 | 100 | 350 | [11] |
MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on to antibiotic-free media.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (this compound or a conventional antibiotic) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells containing only the broth and bacteria (growth control) and only the broth (sterility control) are included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Biofilm Inhibition and Eradication Assays
These assays assess the ability of a compound to prevent biofilm formation or destroy pre-formed biofilms.
-
Biofilm Formation: A standardized bacterial or fungal suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation.
-
Treatment:
-
Inhibition Assay: The antimicrobial agent is added to the wells along with the microbial suspension at the beginning of the incubation period.
-
Eradication Assay: The planktonic cells are removed, and the pre-formed biofilms are washed. The antimicrobial agent is then added to the wells containing the established biofilms.
-
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Quantification: The biofilm biomass is quantified using methods such as crystal violet staining, where the dye stains the biofilm, and the absorbance is measured after solubilization. The metabolic activity of the biofilm can be assessed using assays like the XTT reduction assay.
Viral Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in a multi-well plate.
-
Virus Adsorption: The cell monolayer is infected with a known amount of virus for a specific period (e.g., 1 hour) to allow for viral adsorption.
-
Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) that includes different concentrations of the antiviral compound (this compound or a control drug). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death called plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted. The percentage of plaque reduction in the presence of the antiviral compound compared to the untreated control is calculated to determine the antiviral activity.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's primary antibacterial mechanisms.
Caption: this compound's mechanism against enveloped viruses.
Caption: Experimental workflow for biofilm inhibition assay.
Conclusion
Molecular studies validate this compound as a potent antimicrobial agent with a multi-pronged mechanism of action that includes membrane disruption, interference with signaling pathways, and inhibition of biofilms. Its efficacy against a broad range of pathogens, coupled with the low likelihood of resistance development, positions it as a promising candidate for further research and development in the pharmaceutical and healthcare sectors. The comparative data presented in this guide underscores its potential as a viable alternative or adjunct to conventional antimicrobial therapies. Further in-depth clinical trials are warranted to fully elucidate its therapeutic potential in human and animal health.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole - Wikipedia [en.wikipedia.org]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. go.drugbank.com [go.drugbank.com]
- 11. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dragaonordestino.net [dragaonordestino.net]
- 13. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aciclovir - Wikipedia [en.wikipedia.org]
- 17. This compound and Herpes - The Complete Guide — this compound and More [monolaurinandmore.com]
Monolaurin: A Comparative Analysis of Efficacy Across Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monolaurin's performance across various research models, supported by experimental data. This compound, a monoester of lauric acid, has garnered significant interest for its broad-spectrum antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key findings, presents detailed experimental protocols, and visualizes mechanistic pathways to facilitate a comprehensive understanding of its potential therapeutic applications.
Executive Summary
This compound has demonstrated significant efficacy against a range of pathogens and inflammatory processes in both in vitro and in vivo models. Its primary mechanism of action is attributed to its ability to disrupt the lipid bilayers of microbial cell membranes and interfere with cellular signal transduction pathways.[1][2] This guide will delve into the quantitative data supporting these claims, outline the methodologies used to generate this data, and provide visual representations of its molecular interactions.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's efficacy from various studies, comparing it with conventional antimicrobial agents where available.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterium | Research Model | This compound MIC (µg/mL) | Conventional Antibiotic MIC (µg/mL) | Reference |
| Staphylococcus aureus | In vitro (Agar dilution) | 500 - 2000 | - | [3] |
| Staphylococcus aureus | In vitro | 128 | - | [2] |
| Methicillin-Resistant S. aureus (MRSA) | In vitro (Broth microdilution) | 2 | - | [4] |
| Streptococcus spp. | In vitro | 100% sensitivity at 20 mg/mL | Statistically significant difference in resistance rates compared to penicillin, oxacillin, fusidic acid, mupirocin, erythromycin, and vancomycin. | [5] |
| Escherichia coli | In vitro | >4000 | - | [6] |
| Bacillus subtilis | In vitro | 100 | - | [6] |
| Borrelia burgdorferi | In vitro (Resazurin reduction assay) | 75 - 150 | - | [7] |
Table 2: Antifungal Activity of this compound
| Fungus | Research Model | This compound Concentration | Comparison | Outcome | Reference |
| Candida albicans | In vitro | MIC: 62.5-125 µM; MFC: 125-250 µM | - | Inhibition of fungal growth | [8] |
| Candida albicans | In vivo (Murine oral candidiasis) | 12.5 mM topical treatment | Nystatin (100 mM) | Significant reduction in fungal load, comparable to nystatin at day 4. | [9][10] |
Table 3: Antiviral Activity of this compound
| Virus | Research Model | This compound Concentration | Outcome | Reference |
| Seneca Valley Virus (SVV) | In vitro (BHK-21 cells) | Not specified | Up to 80% inhibition of viral replication | |
| Enveloped Viruses (Mumps, Yellow Fever, Zika) | In vitro | 80 µg/mL | Effective inhibition of replication | [2] |
| Simian Immunodeficiency Virus (SIV) | In vivo (Rhesus macaque) | Daily intravaginal application | Protected against occult infection from repeated high doses |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols used in key studies investigating this compound's efficacy.
In Vitro Antibacterial Susceptibility Testing (Agar Dilution Method)
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.[3]
-
Preparation of this compound Stock Solution: this compound is dissolved in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding specific volumes of the this compound stock solution to the molten agar before it solidifies.
-
Bacterial Inoculum Preparation: Bacterial isolates are cultured in a broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate containing different this compound concentrations.
-
Incubation: The plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar surface.
In Vivo Antifungal Activity in a Murine Oral Candidiasis Model
This model was used to assess the efficacy of this compound in treating oral Candida albicans infections in mice.[9][10][11][12]
-
Animal Model: Immunosuppressed mice (e.g., BALB/c) are used to establish a consistent oral infection. Immunosuppression is typically induced by administering corticosteroids.
-
Infection: A suspension of bioluminescently engineered C. albicans is introduced into the oral cavity of the mice.
-
Treatment Groups: The mice are divided into groups: a this compound treatment group, a vehicle control group (e.g., phosphate-buffered saline), and a positive control group (e.g., nystatin).
-
Treatment Administration: The respective treatments are applied topically to the oral cavity of the mice, typically twice daily for a set period (e.g., 5 days).
-
Monitoring of Infection: The progression of the fungal infection is monitored longitudinally using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the engineered C. albicans.
-
Outcome Assessment: The overall fungal burden is quantified by measuring the total photon flux from the oral cavity and by determining the colony-forming units (CFUs) from excised tongue tissue at the end of the experiment.
In Vitro Antiviral Assay
This assay is used to evaluate the ability of this compound to inhibit viral replication in cell culture.[13]
-
Cell Culture: A suitable host cell line (e.g., BHK-21 cells for Seneca Valley Virus) is cultured in 96-well plates until a confluent monolayer is formed.
-
Cytotoxicity Assay: The maximum non-toxic dose (MNTD) of this compound on the host cells is determined to ensure that the antiviral effects are not due to cell death.
-
Viral Infection: The cell monolayers are infected with a known titer of the virus.
-
Treatment: Immediately after infection, the cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48 hours).
-
Quantification of Viral Inhibition: The inhibition of viral replication is assessed by methods such as observing the cytopathic effect (CPE), quantifying viral RNA or proteins, or using a cell viability assay (e.g., CCK8) to measure the protective effect of the compound. The viral inhibition rate is then calculated.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key mechanisms and processes related to this compound's activity.
Caption: General antimicrobial mechanism of this compound.
Caption: Inhibition of T-cell signaling by this compound.
Caption: Experimental workflow for in vivo antifungal testing.
Conclusion
The compiled data from various research models strongly suggests that this compound is a potent antimicrobial and immunomodulatory agent. Its efficacy against a broad range of pathogens, including antibiotic-resistant strains, highlights its potential as a therapeutic alternative or adjunct. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of these findings. The visualized signaling pathways and experimental workflows aim to provide a clearer understanding of this compound's mechanisms of action and the methodologies used to evaluate its performance. Further clinical research is warranted to translate these promising preclinical results into human therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Candidiasis: Searching for a Biofilm Buster — this compound and More [monolaurinandmore.com]
- 9. Antifungal Activity of this compound Against Candida albicans In vivo IADR Abstract Archives [iadr.abstractarchives.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. In Vivo Antifungal Activity of this compound against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monolaurin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of monolaurin, a widely used compound in antimicrobial research, cosmetics, and pharmaceuticals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound Disposal Procedures
This compound is generally not classified as a hazardous waste, which can simplify disposal procedures.[1] However, it is crucial to consult local, state, and federal regulations, as disposal requirements can vary. The following table summarizes the recommended disposal practices based on safety data sheets.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Surplus this compound | Offer to a licensed disposal company for non-recyclable solutions.[2] | Ensure the disposal company is approved for chemical waste. |
| Dispose of contents/container at an approved waste disposal plant.[3] | ||
| Empty Containers | Do not reuse containers.[3] Dispose of as unused product.[2][3] | |
| If completely empty, containers can be recycled.[4] | Handle contaminated packaging in the same manner as the substance itself.[4] | |
| Spilled this compound (Solid) | For small spills, you can wipe them up with a cloth and then flush the spill site with water.[1] For larger spills, first cover the spill with an inert material like sand or earth, and then collect the material.[1] | Sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[2][3] Avoid generating dust.[2] |
| Contaminated Materials (e.g., PPE, cloths) | Dispose of as you would the this compound itself. | Place in a suitable, labeled container for disposal. |
Important Environmental Precaution: Do not allow this compound to enter drains, waterways, or soil.[2][3][4]
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a this compound spill, follow these steps to ensure safe cleanup and disposal:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.
-
Wear Appropriate Personal Protective Equipment (PPE): This includes safety glasses, gloves, and a lab coat. For larger spills where dust may be generated, a respirator may be necessary.[2]
-
Contain the Spill: Prevent the further spread of the spilled material.
-
Clean Up the Spill:
-
For small spills: Use a damp cloth to wipe up the material.
-
For large spills: Cover the spill with an absorbent, inert material such as sand, earth, or vermiculite.
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated waste container. Ensure the container is properly labeled.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the container with the collected this compound and any contaminated cleaning materials according to institutional and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
